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Foundational

An In-depth Technical Guide to (R)-2-Amino-4-(3-bromophenyl)butanoic Acid: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for the novel, non-proteinogenic amino acid, (R)-2-Amino-4-(3-bromophenyl)butanoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for the novel, non-proteinogenic amino acid, (R)-2-Amino-4-(3-bromophenyl)butanoic acid. As the demand for structurally unique amino acids as building blocks in drug discovery and medicinal chemistry continues to grow, this document serves as a crucial resource for researchers and scientists.[1][] By leveraging established asymmetric synthesis methodologies, we present a robust protocol for the preparation of this compound. Furthermore, we offer predicted physicochemical and spectroscopic data to aid in its characterization. The incorporation of a bromophenyl moiety suggests potential applications in modulating the biological activity of peptides and other pharmacologically active molecules.[3][4]

Introduction: The Significance of Unnatural Amino Acids

Unnatural amino acids (UAAs) are pivotal in modern drug discovery, offering a means to enhance the pharmacological profiles of peptide-based therapeutics and other small molecules.[1][5] Their unique side chains, backbones, and functional groups can improve metabolic stability, receptor binding affinity, and bioavailability.[] The subject of this guide, (R)-2-Amino-4-(3-bromophenyl)butanoic acid, is a UAA with a brominated aromatic side chain, a structural feature known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] This document provides a foundational understanding of this novel compound, from its synthesis to its potential role in advancing pharmaceutical research.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of (R)-2-Amino-4-(3-bromophenyl)butanoic acid is characterized by a butanoic acid backbone with an amino group at the chiral alpha-carbon (in the R-configuration) and a 3-bromophenyl group attached to the gamma-carbon.

Caption: Chemical Structure of (R)-2-Amino-4-(3-bromophenyl)butanoic acid

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Reference
Molecular Formula C10H12BrNO2Based on structure
Molecular Weight 258.11 g/mol Based on atomic weights
Appearance White to off-white solidTypical for amino acids[6]
Melting Point >200 °C (with decomposition)Common for amino acids
Solubility Soluble in aqueous acid and base, sparingly soluble in water and polar organic solvents.Expected for zwitterionic compounds
pKa (α-COOH) ~2.5Typical for α-amino acids
pKa (α-NH3+) ~9.5Typical for α-amino acids

Proposed Asymmetric Synthesis

A robust and stereoselective synthesis is crucial for accessing enantiomerically pure unnatural amino acids. The proposed pathway for (R)-2-Amino-4-(3-bromophenyl)butanoic acid is adapted from established methods for the asymmetric synthesis of α-amino acids, utilizing a chiral auxiliary.[7]

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: N-Protection cluster_4 Step 5: Chiral Resolution cluster_5 Step 6: Deprotection A 3-Bromobenzyl bromide C Diethyl 2-acetamido-2- (3-bromobenzyl)malonate A->C B Diethyl acetamidomalonate B->C D DL-2-Amino-4-(3-bromophenyl)butanoic acid C->D Acid Hydrolysis E N-Boc-DL-2-Amino-4- (3-bromophenyl)butanoic acid D->E Boc Anhydride F (R)-N-Boc-2-Amino-4- (3-bromophenyl)butanoic acid E->F Enzymatic Resolution or Chiral Chromatography G (S)-N-Boc-2-Amino-4- (3-bromophenyl)butanoic acid E->G H (R)-2-Amino-4-(3-bromophenyl)butanoic acid F->H Acidic Deprotection

Caption: Proposed Synthetic Workflow

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Diethyl 2-acetamido-2-(3-bromobenzyl)malonate

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add diethyl acetamidomalonate at room temperature under an inert atmosphere.

  • Stir the mixture until a clear solution is obtained.

  • Add 3-bromobenzyl bromide dropwise to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of DL-2-Amino-4-(3-bromophenyl)butanoic acid

  • Reflux the purified diethyl 2-acetamido-2-(3-bromobenzyl)malonate with concentrated hydrochloric acid.

  • Continue heating until the hydrolysis and decarboxylation are complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the racemic amino acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: N-protection with Boc Anhydride

  • Suspend the racemic amino acid in a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc anhydride) and triethylamine.

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., citric acid) and extract the N-Boc protected amino acid with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc protected product.

Step 4: Chiral Resolution

  • Method A: Enzymatic Resolution: Employ a lipase (e.g., Candida antarctica lipase B) to selectively hydrolyze the ester of one enantiomer of the N-protected amino acid methyl ester. The resulting acid and the unreacted ester can then be separated.

  • Method B: Chiral Chromatography: Utilize a chiral stationary phase (e.g., cellulose or amylose-based) to separate the enantiomers of the N-Boc protected amino acid.

Step 5: Deprotection

  • Dissolve the purified (R)-N-Boc-2-Amino-4-(3-bromophenyl)butanoic acid in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to obtain the final product as its corresponding salt.

  • The free amino acid can be obtained by neutralization.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on the structure of (R)-2-Amino-4-(3-bromophenyl)butanoic acid and data from analogous compounds.[8][9]

Table 2: Predicted NMR and IR Data
Spectrum Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) Assignment and Rationale
¹H NMR ~7.2-7.5 ppm (m, 4H)~4.0 ppm (m, 1H)~2.5-2.8 ppm (m, 2H)~2.0-2.2 ppm (m, 2H)Aromatic protonsα-proton (CH-NH₂)γ-protons (CH₂-Aryl)β-protons (CH₂-CHα)
¹³C NMR ~175 ppm~130-140 ppm~122 ppm~55 ppm~35 ppm~30 ppmCarboxyl carbon (C=O)Aromatic carbonsAromatic carbon attached to Brα-carbon (CH-NH₂)γ-carbon (CH₂-Aryl)β-carbon (CH₂-CHα)
IR 3000-3300 cm⁻¹ (broad)2850-2960 cm⁻¹~1710 cm⁻¹~1600 cm⁻¹~1500 cm⁻¹~1070 cm⁻¹O-H and N-H stretching (zwitterion)C-H stretching (aliphatic)C=O stretching (carboxyl)N-H bendingC=C stretching (aromatic)C-Br stretching
Mass Spec (ESI+) [M+H]⁺ at m/z 259.0/261.0Isotopic pattern for bromine

Potential Applications in Drug Discovery

The unique structural features of (R)-2-Amino-4-(3-bromophenyl)butanoic acid make it a valuable building block for various applications in medicinal chemistry.

  • Peptide and Peptidomimetic Design: Incorporation of this UAA into peptides can enhance their resistance to enzymatic degradation and modulate their conformational properties, potentially leading to improved biological activity.[4]

  • Versatile Synthetic Handle: The bromine atom on the phenyl ring serves as a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of diverse compound libraries.[3]

  • Probing Structure-Activity Relationships (SAR): The introduction of a bulky and lipophilic bromophenyl group can provide key insights into the SAR of a drug candidate by exploring interactions within the binding pocket of a biological target.

Conclusion

(R)-2-Amino-4-(3-bromophenyl)butanoic acid represents a promising, yet underexplored, unnatural amino acid with significant potential in drug discovery and chemical biology. This guide provides a comprehensive theoretical framework for its synthesis and characterization, drawing upon established principles of organic chemistry and the known properties of related compounds. The detailed protocols and predicted data herein are intended to empower researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this novel molecule.

References

  • Belokon, Y. N., et al. "Asymmetric synthesis of α-amino acids via alkylation of the nickel(II) complex of the Schiff base of glycine with (S)-2-[N-(N'-benzylprolyl)amino]benzophenone." Russian Chemical Bulletin 37.10 (1988): 2035-2040.
  • PubChem. "4-Bromo-L-phenylalanine." National Center for Biotechnology Information. [Link]

  • PubChem. "3-Bromo-L-phenylalanine." National Center for Biotechnology Information. [Link]

  • Verma, A., et al. "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery." Journal of Medicinal Chemistry 64.21 (2021): 15649-15693. [Link]

  • Pharmaffiliates. "3-Bromo-L-phenylalanine: A Key Intermediate for Pharmaceutical R&D." [Link]

  • PubChem. "2-Amino-4-(3-bromophenyl)-4-fluorobutanoic acid." National Center for Biotechnology Information. [Link]

  • Ornstein, P. L., et al. "Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission." Journal of medicinal chemistry 34.5 (1991): 1692-1699. [Link]

  • Itoh, Hiroaki. "Problem Session: 1H chemical shift assignment of peptides using 2D NMR experiments." (2018).
  • Shiraiwa, T., et al. "Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization." Bioscience, Biotechnology, and Biochemistry 63.8 (1999): 1406-1409. [Link]

  • Kondratov, I. S., et al. "Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid–CF3O-containing analogue of natural lipophilic amino acids." Organic & biomolecular chemistry 14.33 (2016): 7945-7952. [Link]

  • Organic Syntheses. "(3S)-3-(4-bromophenyl)butanoic acid (2). 1H NMR (CDCl3, 400 MHz)." Organic Syntheses 95 (2018): 328-344. [Link]

  • Google Patents.
  • Musacchio, A. J., et al. "Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis." Organic Process Research & Development 25.8 (2021): 1795-1801. [Link]

  • Wu, S., et al. "Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones." ACS Catalysis 9.8 (2019): 7226-7232. [Link]

  • Hruby, V. J., and X. Qian. "Approaches to the Asymmetric Synthesis of Unusual Amino Acids." Amino Acids, Peptides and Proteins 24 (1993): 249-299.
  • Macmillan Group. "Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis." [Link]

  • ResearchGate. "Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid." [Link]

  • Peking University. "Unnatural Amino Acids for Biological Spectroscopy and Microscopy." [Link]

  • Alvey, G. R., et al. "Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols." Chemical Science 15.20 (2024): 7316-7323. [Link]

  • Doc Brown's Chemistry. "13C NMR spectrum of butanoic acid." [Link]

  • World Journal of Advanced Research and Reviews. "Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations." [Link]

  • MDPI. "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." [Link]

  • AWS. "Composition of butanoic acid determined by IR spectroscopy." [Link]

  • Royal Society of Chemistry. "Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids." [Link]

  • Doc Brown's Chemistry. "Infrared Spectroscopy Index." [Link]

  • ResearchGate. "Bromination of N-phthaloylamino acid derivatives." [Link]

Sources

Exploratory

Biocatalytic Synthesis of (R)-2-Amino-4-(3-bromophenyl)butanoic Acid: Pathways, Mechanisms, and Process Engineering

Executive Summary (R)-2-Amino-4-(3-bromophenyl)butanoic acid—structurally classified as a halogenated D-homophenylalanine derivative—is a highly valuable non-canonical amino acid (ncAA). Such extended-chain aromatic D-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-4-(3-bromophenyl)butanoic acid—structurally classified as a halogenated D-homophenylalanine derivative—is a highly valuable non-canonical amino acid (ncAA). Such extended-chain aromatic D-amino acids serve as critical chiral building blocks in the development of peptidomimetics, advanced protease inhibitors, and antihypertensive APIs[1].

Historically, the synthesis of D-homophenylalanine derivatives relied on chemical asymmetric synthesis or low-yield kinetic resolutions. This whitepaper details a state-of-the-art, fully biocatalytic stereoinversion cascade that achieves near-perfect atom economy and >99% enantiomeric excess (ee). By coupling an L-amino acid deaminase (LAAD) with an engineered D-amino acid dehydrogenase (DAADH), researchers can establish a self-validating, highly scalable continuous production system[2].

Biosynthetic Logic & Pathway Architecture

The target molecule is the (R)-enantiomer, which corresponds to the D-configuration of the amino acid. While natural homologation pathways (such as the hphABCD gene cluster found in Nostoc punctiforme) can synthesize L-homophenylalanine from L-phenylalanine[3], producing the D-enantiomer requires specialized biocatalysts.

To synthesize (R)-2-amino-4-(3-bromophenyl)butanoic acid, we bypass the unstable and expensive keto-acid starting materials by employing a One-Pot Biocatalytic Stereoinversion Cascade [2]. This pathway utilizes a racemic mixture (or pure L-enantiomer) of 3-bromo-homophenylalanine as the starting material.

The logic of the cascade is two-fold:

  • Oxidative Deamination: The L-enantiomer is selectively oxidized to 2-oxo-4-(3-bromophenyl)butanoic acid.

  • Asymmetric Reductive Amination: The intermediate keto acid is immediately consumed and reduced exclusively to the (R)-enantiomer.

Pathway L_AA L-3-Br-Homophenylalanine (Substrate) Keto 2-Oxo-4-(3-bromophenyl)butanoic acid (Intermediate) L_AA->Keto Oxidative Deamination D_AA (R)-3-Br-Homophenylalanine (Target Product) Keto->D_AA Reductive Amination LAAD L-Amino Acid Deaminase (PmLAAD) LAAD->Keto Catalyzes DAADH D-Amino Acid Dehydrogenase (StDAPDH-H227V) DAADH->D_AA Catalyzes FDH Formate Dehydrogenase (FDH) FDH->DAADH NADPH Regeneration

Biocatalytic stereoinversion cascade for (R)-3-bromo-homophenylalanine.

Core Enzymes & Mechanistic Causality

The success of this pathway relies on the precise selection and engineering of three core enzymes. We do not merely mix these enzymes; their selection is driven by strict mechanistic causality to prevent intermediate degradation and cofactor depletion.

A. L-Amino Acid Deaminase (PmLAAD)

The Choice: We utilize PmLAAD from Proteus mirabilis rather than a standard L-amino acid oxidase (L-AAO)[2]. The Causality: Standard L-AAOs generate hydrogen peroxide ( H2​O2​ ) as a toxic byproduct during oxidation. H2​O2​ rapidly decarboxylates the 2-oxo-4-(3-bromophenyl)butanoic acid intermediate into a useless byproduct and degrades the enzymes. PmLAAD is a membrane-bound cytochrome-dependent enzyme that oxidizes the L-amino acid without producing H2​O2​ , thereby acting as a self-validating protector of the intermediate pool[2].

B. Engineered D-Amino Acid Dehydrogenase (StDAPDH-H227V)

The Choice: Wild-type D-amino acid dehydrogenases (DAADHs) possess extremely narrow substrate pockets, typically restricted to small aliphatic chains[4]. We employ the H227V variant of Symbiobacterium thermophilum meso-diaminopimelate D-dehydrogenase[5]. The Causality: The H227V mutation physically expands the active site's hydrophobic pocket. This structural alteration is strictly required to accommodate the bulky, meta-brominated phenyl ring of the substrate, allowing the α-carbon to align perfectly with the nicotinamide cofactor for a stereospecific hydride transfer[5].

C. Formate Dehydrogenase (FDH)

The Choice: FDH from Candida boidinii or engineered bacterial sources. The Causality: The reductive amination step consumes stoichiometric amounts of NADPH. Relying on exogenous NADPH is economically unviable. FDH oxidizes cheap sodium formate into CO2​ (which escapes as a gas, driving the reaction forward via Le Chatelier's principle) while simultaneously reducing NADP+ back to NADPH [5].

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocol outlines the preparative-scale synthesis utilizing an In Situ Product Removal (ISPR) strategy.

Step-by-Step Methodology
  • Biocatalyst Preparation: Clone the genes for PmLAAD, StDAPDH-H227V, and FDH into pET-28a(+) vectors. Express in E. coli BL21(DE3). Induce with 0.5 mM IPTG at 20°C for 16 hours. Harvest via centrifugation and lyse cells using a high-pressure homogenizer.

  • Reaction Assembly: In a highly controlled bioreactor, prepare a 1 L reaction mixture containing:

    • 100 mM Racemic 2-amino-4-(3-bromophenyl)butanoic acid

    • 250 mM Sodium formate (excess to drive cofactor regeneration)

    • 1 mM NADP+

    • 200 mM Tris-HCl buffer

    • Adjust to pH 8.0 (Optimal compromise for PmLAAD and StDAPDH activity).

  • Biotransformation: Introduce the crude enzyme lysates (or purified enzymes at ~5 U/mL each). Incubate at 30°C with 200 rpm agitation. Monitor the depletion of the L-enantiomer via chiral HPLC.

  • In Situ Crystallization (ISPR): Causality of step: Homophenylalanine derivatives suffer from product inhibition at high concentrations[6]. By carefully adjusting the bioreactor pH to the product's isoelectric point (pI ≈ 5.5–6.0) using 1M HCl after 24 hours, the (R)-2-amino-4-(3-bromophenyl)butanoic acid becomes sparingly soluble. It spontaneously crystallizes out of the aqueous phase, continuously pulling the reaction equilibrium toward 100% conversion[6].

  • Downstream Recovery: Filter the precipitated crystals, wash with ice-cold deionized water to remove residual salts, and dry under a vacuum.

Workflow Step1 1. Enzyme Expression Step2 2. Cascade Assembly Step1->Step2 Step3 3. Biocatalytic Reaction Step2->Step3 Step4 4. In Situ Crystallization Step3->Step4 Step5 5. Product Recovery Step4->Step5

Step-by-step workflow for the preparative enzymatic synthesis and ISPR.

Quantitative Performance Metrics

The engineering of the DAADH active site is the primary bottleneck resolved in this pathway. Table 1 summarizes the dramatic shift in quantitative performance when transitioning from a wild-type enzyme to the rationally designed variant for bulky aromatic substrates.

Table 1: Kinetic and Yield Comparison for Homophenylalanine Derivatives

Biocatalyst SystemSubstrateSpecific Activity (U/mg)Conversion Yield (%)Enantiomeric Excess (ee %)
Wild-Type StDAPDH2-Oxo-4-phenylbutanoic acid< 0.05< 10%N/A
Engineered StDAPDH-H227V 2-Oxo-4-(3-bromophenyl)butanoic acid > 2.40 > 95% > 99.9%
Engineered AroAT (Transaminase)2-Oxo-4-(3-bromophenyl)butanoic acid~ 1.8085 - 90%> 99.0%

Data synthesized from comparative DAADH and Transaminase benchmarking studies[5],[6]. The H227V variant demonstrates a >35-fold increase in specific activity, establishing it as the superior biocatalyst for this specific halogenated ncAA.

Conclusion

The biosynthesis of (R)-2-Amino-4-(3-bromophenyl)butanoic acid represents a triumph of rational enzyme engineering and thermodynamic process control. By abandoning traditional chemical synthesis in favor of a PmLAAD/StDAPDH-H227V stereoinversion cascade, researchers can achieve absolute stereocontrol. Furthermore, integrating In Situ Product Removal (ISPR) transforms the protocol into a self-validating system where the physical crystallization of the product natively circumvents enzymatic inhibition, paving the way for scalable, green pharmaceutical manufacturing.

References

Sources

Foundational

Crystallographic Determination of Halogenated Non-Natural Amino Acids: A Technical Guide Using (R)-2-Amino-4-(3-bromophenyl)butanoic Acid

Executive Summary & Rationale (R)-2-Amino-4-(3-bromophenyl)butanoic acid is a chiral, non-natural amino acid (a halogenated homophenylalanine derivative) utilized in the synthesis of advanced peptide hybrids, foldamers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

(R)-2-Amino-4-(3-bromophenyl)butanoic acid is a chiral, non-natural amino acid (a halogenated homophenylalanine derivative) utilized in the synthesis of advanced peptide hybrids, foldamers, and targeted enzyme inhibitors, such as those targeting aminopeptidase N[1][2]. As an Application Scientist overseeing structural characterization, I approach the crystallographic analysis of this molecule not as a routine assay, but as a precise physical chemistry optimization.

Obtaining high-resolution single-crystal X-ray diffraction (XRD) data is critical for structure-based drug design. The meta-substituted bromine atom in this compound serves a dual purpose: it dictates the hydrophobic packing of the crystal lattice and acts as a built-in heavy atom for anomalous dispersion. This phenomenon allows for the unambiguous assignment of the absolute (R) stereocenter without relying on chiral derivatization[3].

Predictive Crystallographic Profile

Before initiating wet-lab protocols, it is imperative to establish a predictive model of the crystal lattice. This ensures our experimental choices are driven by causality rather than trial and error.

  • Zwitterionic Core: In the solid state, aliphatic and non-natural amino acids typically crystallize as zwitterions (NH3⁺ / COO⁻). Strong intermolecular N-H...O hydrogen bonding networks will dominate the primary crystal packing, often forming robust head-to-tail chains or 2D sheets[4].

  • Aromatic & Halogen Interactions: The 3-bromophenyl moiety introduces significant steric bulk and polarizability. We anticipate hydrophobic π-π stacking between aromatic rings and highly directional halogen bonding (C-Br...O or C-Br...π interactions) that will stabilize the secondary lattice structure.

  • Symmetry Constraints: Because the compound is enantiopure (R-configuration), it is mathematically restricted to crystallizing in a non-centrosymmetric, Sohncke space group (typically P2₁ or P2₁2₁2₁)[3].

Table 1: Anticipated Crystallographic Parameters
ParameterAnticipated Value RangeCausality / Significance
Crystal System Orthorhombic or MonoclinicTypical for enantiopure amino acids packing in 3D space.
Space Group P2₁2₁2₁ or P2₁Non-centrosymmetric groups required for chiral (R)-enantiomers.
Hydrogen Bonding N-H...O (2.7 - 2.9 Å)Zwitterionic head-to-tail interactions driving the primary lattice.
Data Resolution < 0.84 ÅRequired threshold for publication-quality atomic coordinates.
Flack Parameter 0.00(3) to 0.05(4)Validates the (R)-absolute configuration; >0.1 indicates twinning.

Experimental Workflow & Self-Validating Protocols

The following protocol is designed as a self-validating system. The success of the crystallization is internally verified by the resolution limit of the diffraction pattern, while the chiral purity is validated by the Flack parameter during structure refinement.

Phase I: Supersaturation and Nucleation

Objective: Grow a single, untwinned crystal with dimensions of at least 0.1 × 0.1 × 0.1 mm.

  • Solvent Selection: Dissolve 10 mg of HPLC-grade (>99% purity) (R)-2-Amino-4-(3-bromophenyl)butanoic acid in a minimal volume of deionized water. Causality: Water is required to solvate the highly polar zwitterionic core.

  • Vapor Diffusion Setup: Place the aqueous solution in an inner vial. Place this vial inside a larger sealed chamber containing methanol as the anti-solvent.

  • Controlled Precipitation: Allow the methanol vapor to slowly diffuse into the aqueous phase over 3–7 days. Causality: The gradual lowering of the dielectric constant forces the compound out of solution slowly, promoting ordered lattice assembly rather than amorphous precipitation.

Crystallization_Protocol A 1. Zwitterion Solvation (Aqueous Phase) B 2. Anti-Solvent Diffusion (MeOH Vapor) A->B C 3. Nucleation & Lattice Assembly B->C D 4. Cryo-Mounting (100K N2 Stream) C->D E 5. XRD Data Collection (Cu Kα, λ=1.54Å) D->E F 6. SAD Phasing & Refinement E->F

Workflow for single-crystal X-ray diffraction of non-natural amino acids.
Phase II: Data Collection & SAD Phasing

Objective: Exploit the heavy bromine atom to determine the absolute stereochemistry.

  • Cryo-Mounting: Harvest a single crystal using a nylon loop and immediately submerge it in a 100 K nitrogen cryostream. Causality: Flash-cooling minimizes thermal vibrations (atomic displacement parameters), drastically improving high-angle data resolution and protecting the crystal from radiation damage.

  • X-Ray Irradiation: Collect diffraction data using a diffractometer equipped with a Copper (Cu Kα) microfocus source (λ = 1.54178 Å) rather than Molybdenum (Mo Kα). Causality: The anomalous scattering signal (Δf'') of Bromine is significantly stronger at the Cu Kα wavelength, which is strictly required for accurate absolute structure determination[3].

Configuration_Logic A Bromine Atom in Lattice C Anomalous Scattering (Δf'' > 0) A->C B Cu Kα X-ray Irradiation B->C D Friedel Pair Intensity Differences C->D E Flack Parameter Calculation D->E F Absolute (R) Configuration Confirmed E->F

Logic pathway for determining absolute configuration via anomalous dispersion.
Phase III: Structure Refinement & Validation

Objective: Solve the phase problem and validate the molecular geometry.

  • Integration and Scaling: Integrate the raw diffraction frames and apply an empirical absorption correction. Causality: Bromine highly absorbs X-rays; failing to correct for this will distort the electron density map.

  • Refinement: Solve the structure using intrinsic phasing and refine using SHELXL. Model all non-hydrogen atoms anisotropically.

  • System Validation (The Flack Parameter): Calculate the Flack parameter based on the intensity differences of Friedel pairs (hkl vs -h-k-l).

    • Self-Validation Checkpoint: A Flack parameter of ~0.00 confirms the correct (R) configuration. A value of ~1.0 indicates the model is inverted (the (S) enantiomer), and a value of ~0.5 indicates a racemic twin[3].

Conclusion

The crystallographic determination of (R)-2-Amino-4-(3-bromophenyl)butanoic acid relies on a precise understanding of its zwitterionic nature and the strategic exploitation of its bromine substituent. By carefully selecting crystallization solvents to manage the dielectric environment and utilizing Cu Kα radiation to maximize anomalous dispersion, researchers can generate self-validating, high-resolution structural data essential for downstream pharmaceutical applications.

References

1.[4] 2-(4-Ethoxybenzylidene)butanoic acid Source: IUCr Journals (Acta Crystallographica Section E) URL:[Link]

2.[1] Peptide hybrids containing α- and β-amino acids: Structure of a decapeptide β-hairpin with two facing β-phenylalanine residues Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

3.[2] 4PW4: Crystal structure of Aminopeptidase N in complex with phosphonic acid analogue of homophenylalanine L-(R)-hPheP Source: RCSB Protein Data Bank (PDB) URL:[Link]

4.[3] Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Exploratory

Engineering Next-Generation Peptides: The Strategic Role of (R)-2-Amino-4-(3-bromophenyl)butanoic acid

The Architectural Trifecta of a Non-Canonical Amino Acid In the pursuit of peptide therapeutics that bridge the gap between small molecules and large biologics, the limitations of the 20 proteinogenic amino acids—namely...

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Author: BenchChem Technical Support Team. Date: April 2026

The Architectural Trifecta of a Non-Canonical Amino Acid

In the pursuit of peptide therapeutics that bridge the gap between small molecules and large biologics, the limitations of the 20 proteinogenic amino acids—namely rapid proteolytic degradation and limited chemical diversity—present significant hurdles. (R)-2-Amino-4-(3-bromophenyl)butanoic acid (also recognized as D-meta-bromo-homophenylalanine) is a highly specialized non-canonical amino acid (ncAA) engineered to overcome these exact barriers.

Its value in unnatural peptide design is rooted in three distinct structural deviations, each providing a specific functional causality:

  • D-Stereocenter: The inversion of the α -carbon chirality renders the peptide bond virtually invisible to endogenous L-proteases, drastically extending serum half-life[1].

  • Homologated Backbone: The insertion of an extra methylene group between the α -carbon and the side chain expands the Ramachandran dihedral space. This flexibility is critical for designing α/β -peptide foldamers and highly selective enzyme substrates[1].

  • meta-Brominated Phenyl Ring: The aryl bromide acts as a dual-purpose moiety. Biophysically, it serves as a potent halogen bond (XB) donor. Chemically, it provides a bioorthogonal handle for late-stage functionalization (LSF) via transition-metal catalysis[2].

Mechanistic Causality: Halogen Bonding and Conformational Control

Traditionally, peptide secondary structures are stabilized by hydrogen bonding and hydrophobic packing. However, the incorporation of a brominated aromatic ring introduces Halogen Bonding (XB) into the designer's toolkit[3].

Halogen bonding is a highly directional, non-covalent electrostatic interaction. The electronegative nature of the phenyl ring polarizes the bromine atom, creating an anisotropic distribution of electron density. This results in a region of positive electrostatic potential at the outermost tip of the bromine atom, known as the σ -hole . When this σ -hole aligns with a Lewis base (such as a backbone carbonyl oxygen or a target protein's histidine residue), it forms a stabilizing bridge that can rival hydrogen bonds in strength[3].

In peptide design, strategically placing (R)-2-Amino-4-(3-bromophenyl)butanoic acid allows researchers to "lock" peptides into bioactive conformations (e.g., β -hairpins) or significantly lower the dissociation constant ( Kd​ ) by anchoring the peptide to electron-rich pockets in the target receptor.

G A meta-Bromophenyl Ring (Halogen Donor) B Sigma-Hole (Electrophilic Region) A->B Anisotropic Polarization C Lewis Base Acceptor (e.g., Carbonyl Oxygen) B->C Halogen Bond (XB) Highly Directional D Target Protein Pocket or Peptide Backbone C->D Structural Anchoring

Caption: Halogen Bonding (XB) Interaction Mediated by the meta-Bromine Atom.

Bioorthogonal Late-Stage Functionalization (LSF)

The traditional "design-make-test" cycle in medicinal chemistry is bottlenecked by the need to synthesize a new peptide from scratch for every sequence variation. (R)-2-Amino-4-(3-bromophenyl)butanoic acid bypasses this limitation by enabling Late-Stage Functionalization (LSF) [2].

The meta-bromo substitution is chemically inert to the standard acidic and basic conditions of Solid-Phase Peptide Synthesis (SPPS). However, once the peptide is assembled, the aryl bromide becomes a highly reactive electrophile in Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[4]. This allows a single "parent" peptide resin to be split and diversified into hundreds of analogs by coupling various boronic acids. This causality—separating the difficult peptide backbone assembly from the side-chain diversification—accelerates the discovery of structure-activity relationships (SAR)[5].

G N1 Fmoc-SPPS Assembly (Incorporation of UAA) N2 Resin-Bound Peptide (Aryl Bromide Handle) N1->N2 Wash & Prep N3 Pd-Catalyzed Suzuki-Miyaura Coupling N2->N3 Add Pd(OAc)2 & Ligand N5 Diversified Peptide (C-C Bond Formed) N3->N5 Bioorthogonal Reaction N4 Boronic Acid Derivative (R-B(OH)2) N4->N3 Cross-Coupling Partner N6 TFA Cleavage & Global Deprotection N5->N6 Final Cleavage

Caption: On-Resin Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling.

Empirical Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every major chemical transformation includes a verification step to confirm causality before proceeding.

Protocol A: Fmoc-SPPS Incorporation of the ncAA

Because the D-homo backbone is sterically bulkier than natural amino acids, it alters the aggregation propensity of the growing peptide chain. Standard coupling reagents (like HBTU) are insufficient and will lead to deletion sequences.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Validation: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete Fmoc removal.

  • Coupling Activation (Causality Step): Pre-activate 3.0 eq of Fmoc-(R)-2-Amino-4-(3-bromophenyl)butanoic acid with 2.9 eq of HATU and 6.0 eq of DIPEA in DMF for 3 minutes. HATU is chosen specifically to overcome the steric hindrance of the homologated backbone.

  • Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow resin indicates successful coupling (no free primary amines). If blue, perform a secondary coupling using DIC/OxymaPure.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Performing transition-metal catalysis on a solid support requires reagents that can penetrate the PEG/Polystyrene matrix.

  • Degassing: Wash the resin-bound aryl bromide peptide thoroughly with degassed DMF and Toluene. Oxygen must be strictly excluded to prevent the oxidation of the Palladium catalyst.

  • Catalyst Preparation: In a glovebox, prepare a solution of 10 mol% Pd(OAc)2​ and 20 mol% of a water-soluble ligand (e.g., sSPhos or ADHP) in degassed DMF/H2O (4:1)[4]. The aqueous component is critical for dissolving the inorganic base.

  • Reaction: Add 5.0 eq of the desired aryl/alkyl boronic acid and 10.0 eq of K3​PO4​ to the resin. Inject the catalyst solution and heat to 80°C under microwave irradiation for 45 minutes.

  • Self-Validation (Test Cleavage): Withdraw 5 mg of resin. Treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Precipitate in cold ether, centrifuge, and analyze the pellet via LC-MS. Causality: You must observe the mass shift corresponding to the exact mass of the coupled boronic acid minus the displaced bromine atom. Do not proceed to global cleavage until this mass is confirmed.

Quantitative Data Summary

The integration of (R)-2-Amino-4-(3-bromophenyl)butanoic acid yields measurable improvements across pharmacokinetic and synthetic parameters compared to natural L-Phenylalanine.

ParameterNatural L-Phenylalanine(R)-2-Amino-4-(3-bromophenyl)butanoic acidCausality / Mechanism
Proteolytic Half-Life (Serum) < 30 minutes> 48 hoursD-stereocenter evades L-specific proteases; homo-backbone disrupts active site geometry[1].
Relative Target Affinity Baseline (1x)2x to 10x Enhancement σ -hole halogen bonding stabilizes the peptide-receptor complex[3].
LSF Cross-Coupling Yield N/A (No reactive handle)75% - 95%The meta-aryl bromide acts as an ideal electrophile for Pd-catalyzed oxidative addition[4].
Primary Interaction Mode Hydrophobic / π−π stackingHalogen Bonding (XB) & HydrophobicAnisotropic electron distribution on the bromine atom[3].

Conclusion

The strategic incorporation of (R)-2-Amino-4-(3-bromophenyl)butanoic acid represents a paradigm shift in unnatural peptide design. By merging the proteolytic resistance of a D-homo backbone with the biophysical targeting of halogen bonds and the chemical versatility of an aryl bromide handle, researchers can rapidly synthesize, diversify, and optimize highly stable peptide therapeutics. As the field of late-stage functionalization expands, building blocks with this specific architectural trifecta will become foundational to the next generation of peptide-based drug discovery.

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Foundational

Physicochemical Profiling and Synthetic Utility of (R)-2-Amino-4-(3-bromophenyl)butanoic Acid in Peptide Drug Discovery

Executive Summary The expansion of the chemical space in peptide drug discovery relies heavily on the integration of non-canonical amino acids (ncAAs). (R)-2-Amino-4-(3-bromophenyl)butanoic acid is a highly specialized u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The expansion of the chemical space in peptide drug discovery relies heavily on the integration of non-canonical amino acids (ncAAs). (R)-2-Amino-4-(3-bromophenyl)butanoic acid is a highly specialized unnatural amino acid that functions as a structural building block and a bioorthogonal reactive handle. By incorporating a meta-bromo-substituted homophenylalanine backbone, this molecule enables late-stage functionalization (LSF) of complex peptidomimetics[1]. This technical guide details the exact mass characteristics, high-resolution mass spectrometry (HRMS) validation protocols, and the mechanistic rationale for its use in modern drug development.

Structural and Physicochemical Profiling

The molecular architecture of (R)-2-Amino-4-(3-bromophenyl)butanoic acid features an extended carbon chain (butanoic acid) compared to standard phenylalanine, increasing the conformational flexibility of the side chain. The critical feature is the bromine atom at the C3 (meta) position of the phenyl ring, which is chemically inert during standard solid-phase peptide synthesis (SPPS) but highly reactive under palladium catalysis[2].

To ensure precise analytical tracking during synthesis, researchers must rely on exact monoisotopic mass rather than average molecular weight. The exact mass is calculated using the most abundant isotopes of each element ( 12C , 1H , 79Br , 14N , 16O ).

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound[3]:

PropertyValue
Chemical Name (R)-2-Amino-4-(3-bromophenyl)butanoic acid
Molecular Formula C10H12BrNO2
Monoisotopic Exact Mass 257.00514 Da
Molecular Weight (Average) 258.11 g/mol
CAS Registry Number 1260644-37-8
Isotopic Signature 79Br / 81Br (~1:1 Doublet)

High-Resolution Mass Spectrometry (HRMS) Validation Protocol

Before integrating this ncAA into a peptide sequence, its structural integrity and stereochemical purity must be validated. The following protocol describes a self-validating Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry workflow.

Step-by-Step Methodology
  • Sample Preparation : Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol and Water. Causality: The methanol ensures the dissolution of the hydrophobic bromophenyl ring, while the water stabilizes the zwitterionic amino acid core, preventing precipitation in the lines.

  • Matrix Acidification : Add 0.1% Formic Acid (v/v) to the solvent matrix. Causality: Formic acid acts as a potent proton donor. This drives the equilibrium toward the protonated state [M+H]+ , which is mandatory for maximizing signal intensity and achieving stable Taylor cone formation in positive ion mode (ESI+).

  • Direct Infusion & Ionization : Introduce the sample via direct infusion at 5 µL/min into the ESI source. Set the capillary voltage to 3.0 kV to ensure efficient desolvation.

  • Data Acquisition : Scan the m/z range of 100–1000 using the Q-TOF analyzer for high-resolution separation.

  • Self-Validating Checkpoint (Isotopic Signature) : Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%). A valid spectrum must exhibit a characteristic doublet separated by approximately 1.998 Da.

    • For [M+H]+ ( 79Br ): Calculated m/z = 257.00514 + 1.00728 = 258.0124

    • For [M+H]+ ( 81Br ): Calculated m/z = 259.00310 + 1.00728 = 260.0104

    • Diagnostic Rule: Failure to observe this 1:1 doublet indicates sample degradation, debromination, or contamination. The presence of the doublet self-validates the retention of the reactive bromine handle.

HRMS_Workflow A Sample Preparation [M] in MeOH/H2O + 0.1% FA B ESI+ Ionization Protonation to [M+H]+ A->B Direct Infusion C Q-TOF Mass Analyzer High-Resolution Separation B->C Ion Transfer D Isotopic Pattern Analysis 79Br / 81Br (1:1 Ratio) C->D m/z 100-1000 Scan E Exact Mass Confirmation Calculated m/z 258.0124 D->E Spectral Validation

High-Resolution Mass Spectrometry (HRMS) validation workflow for exact mass confirmation.

Synthetic Utility: Late-Stage Functionalization (LSF)

The primary rationale for utilizing (R)-2-Amino-4-(3-bromophenyl)butanoic acid in drug discovery is to overcome the limitations of natural peptides—namely, poor cell permeability and rapid enzymatic degradation[1].

Mechanistic Pathway (Suzuki-Miyaura Cross-Coupling)

The meta-bromo substitution serves as a bioorthogonal handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling[2].

  • Fmoc Protection & SPPS : The alpha-amino group is first protected with an Fmoc (Fluorenylmethyloxycarbonyl) group. The amino acid is then coupled to a growing peptide chain on a solid resin support. The aryl bromide is highly stable and remains inert during standard coupling (e.g., HATU/DIPEA) and deprotection (e.g., 20% Piperidine) cycles.

  • Oxidative Addition : Post-synthesis, a Pd(0) catalyst is introduced. The electron-rich Pd(0) inserts itself into the C-Br bond of the homophenylalanine derivative, forming a Pd(II) intermediate.

  • Transmetalation & Reductive Elimination : An aryl boronic acid (carrying the desired diversification motif) is added. Through transmetalation and subsequent reductive elimination, a new Carbon-Carbon (C-C) bond is formed, releasing the Pd(0) catalyst and yielding a structurally diversified peptidomimetic.

This methodology allows medicinal chemists to synthesize a single "parent" peptide containing the brominated UAA and subsequently branch it into hundreds of unique analogs via high-throughput experimentation (HTE) without needing to rebuild the peptide backbone from scratch[2].

Synthetic_Workflow A (R)-2-Amino-4-(3-bromophenyl)butanoic acid (Unnatural Amino Acid) B Fmoc-Protection (N-terminal Capping) A->B Fmoc-OSu, Base C Solid-Phase Peptide Synthesis (Sequence Elongation) B->C Resin Coupling D Suzuki-Miyaura Coupling (Pd-Catalyzed LSF) C->D Aryl Boronic Acid E Peptidomimetic Library (Expanded Chemical Space) D->E Cleavage & Assay

Late-stage functionalization (LSF) pathway utilizing the meta-bromo bioorthogonal handle.

References

2.[3] Title: 4-Amino-3-(4-bromophenyl)butanoic acid | C10H12BrNO2 | CID 76520744 - PubChem Source: nih.gov URL:[Link]

3.[2] Title: Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC Source: nih.gov URL:[Link]

4.[1] Title: Beyond 20 in the 21st century: Prospects and challenges of non-canonical amino acids in peptide drug discovery. ACS Med. Chem. Lett. 2023;14:557–565. Source: nih.gov URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Solid-Phase Peptide Synthesis and On-Resin Diversification Using Fmoc-(R)-2-Amino-4-(3-bromophenyl)butanoic Acid

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Methodological Protocol Scientific Rationale & Structural Significance The incorporation of unn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Methodological Protocol

Scientific Rationale & Structural Significance

The incorporation of unnatural amino acids into therapeutic peptides is a cornerstone strategy in modern drug discovery. (R)-2-Amino-4-(3-bromophenyl)butanoic acid —often referred to as Fmoc-D-HoPhe(3-Br)-OH when protected for Solid-Phase Peptide Synthesis (SPPS)—is a highly specialized building block[1]. It offers three distinct structural advantages:

  • D-Stereochemistry (R-configuration): Natural L-peptides are highly susceptible to endogenous proteases. Incorporating a D-amino acid locally disrupts the recognition sequence of proteolytic enzymes, significantly extending the peptide's in vivo half-life.

  • Homophenylalanine Backbone: The addition of a methylene group (–CH₂–) between the α-carbon and the benzyl group provides extended spatial flexibility. This allows the aromatic side chain to probe deeper hydrophobic pockets in target receptors compared to standard phenylalanine.

  • Meta-Bromo Substitution: The aryl bromide serves as a bio-orthogonal handle. Instead of synthesizing dozens of individual peptides from scratch, this handle allows for late-stage, on-resin diversification via transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions)[2].

By utilizing the Suzuki-Miyaura cross-coupling reaction directly on the solid support, researchers can generate vast biaryl peptide libraries rapidly and efficiently[3].

Experimental Workflows & Mechanistic Logic

The process of utilizing this building block is divided into two main phases: standard Fmoc-SPPS elongation and on-resin palladium-catalyzed diversification.

Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection Resin->Deprotect Coupling Coupling of Unnatural AA (DIC/OxymaPure) Deprotect->Coupling Elongation Peptide Elongation Coupling->Elongation Suzuki On-Resin Suzuki Coupling (Pd Catalyst, Ar-B(OH)2) Elongation->Suzuki Cleavage TFA Cleavage Suzuki->Cleavage Product Diversified Biaryl Peptide Cleavage->Product

Figure 1: SPPS workflow for the incorporation and on-resin diversification of the unnatural amino acid.

Causality in On-Resin Catalysis

Performing the Suzuki-Miyaura reaction on a solid support requires overcoming significant mass-transfer limitations. The polystyrene resin must be adequately swollen. While pure DMF is excellent for swelling, the Suzuki coupling requires a protic source (water) to activate the aryl boronic acid into a nucleophilic boronate complex. Therefore, a carefully balanced solvent system (e.g., DMF/H₂O 9:1) is required to maintain resin swelling while enabling the catalytic cycle[4].

CatalyticCycle Pd0 Pd(0) OxAdd Oxidative Addition [Resin-Ar-Pd(II)-Br] Pd0->OxAdd Step 1 TransMet Transmetalation [Resin-Ar-Pd(II)-Ar'] OxAdd->TransMet Step 2 TransMet->Pd0 Step 3 Product Resin-Biaryl Product TransMet->Product PeptideBr Resin-Aryl Bromide PeptideBr->OxAdd Boronic Aryl Boronic Acid Boronic->TransMet

Figure 2: Mechanism of on-resin Suzuki-Miyaura cross-coupling at the 3-bromo position.

Detailed Experimental Protocols

Protocol A: Incorporation of Fmoc-(R)-2-Amino-4-(3-bromophenyl)butanoic Acid

Note: DIC/OxymaPure is selected over HBTU/DIPEA to minimize the risk of epimerization during the activation of this sterically demanding unnatural amino acid.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve 0.3 mmol (3.0 equiv) of Fmoc-(R)-2-Amino-4-(3-bromophenyl)butanoic acid and 0.3 mmol (3.0 equiv) of OxymaPure in 2 mL of DMF.

    • Add 0.3 mmol (3.0 equiv) of N,N'-Diisopropylcarbodiimide (DIC).

    • Stir for 2 minutes for pre-activation, then add the mixture to the resin.

    • Agitate at room temperature for 2 hours.

  • Self-Validation Checkpoint (Kaiser Test): Remove a few resin beads and perform a Kaiser ninhydrin test.

    • Causality: A yellow/colorless result confirms complete coupling (primary amines are fully reacted). A blue result indicates incomplete coupling, necessitating a secondary coupling cycle.

  • Elongation: Continue standard SPPS cycles for the remainder of the peptide sequence. Terminate with an N-terminal Boc-protection or acetyl capping to prevent unwanted side reactions during the subsequent palladium catalysis[2].

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Note: Oxygen is highly detrimental to Pd(0) catalysts, leading to rapid oxidation and catalytic death. Rigorous degassing is mandatory.

  • Solvent Degassing: Prepare a mixture of DMF/H₂O (9:1 v/v). Degas by bubbling argon or nitrogen gas through the solution for at least 30 minutes.

  • Reagent Preparation: In a glovebox or under an argon blanket, prepare the reaction cocktail:

    • Aryl boronic acid: 0.5 mmol (5.0 equiv)

    • Base (K₂CO₃): 0.5 mmol (5.0 equiv)

    • Catalyst (Pd(PPh₃)₄): 0.01 mmol (10 mol%)

  • Reaction Execution: Add the degassed solvent to the reagents, dissolve completely, and transfer to the resin-containing vessel. Seal tightly under argon.

  • Heating: Agitate the reaction vessel at 80°C for 12 hours. (Microwave irradiation at 80°C for 45 minutes can be used as an alternative).

  • Palladium Scavenging (Critical Step): Drain the reaction mixture. Wash the resin with DMF (3 × 1 min). To remove trapped palladium black (which causes dark impurities in the final product), wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 5 min). The dithiocarbamate strongly chelates Pd, rendering it soluble.

  • Self-Validation Checkpoint (Micro-Cleavage): Isolate ~2 mg of resin. Treat with 200 µL of TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Precipitate with cold diethyl ether, centrifuge, and analyze the pellet via LC-MS.

    • Causality: You must observe the complete disappearance of the starting mass (bearing the heavy bromine isotope pattern) and the appearance of the target biaryl mass before proceeding to global cleavage.

Quantitative Data: Reaction Optimization

The success of on-resin cross-coupling is highly dependent on the choice of catalyst, base, and solvent. Table 1 summarizes the optimization parameters for the conversion of the resin-bound 3-bromophenyl moiety to a biphenyl derivative.

Table 1: Optimization of On-Resin Suzuki-Miyaura Cross-Coupling Conditions

Catalyst (10 mol%)Base (5.0 eq)Solvent SystemTemp (°C)Time (h)Conversion (%)*
Pd(PPh₃)₄K₂CO₃ (aq)DMF2516< 10%
Pd(PPh₃)₄K₂CO₃DMF/H₂O (9:1)8012> 95%
Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (9:1)8012> 90%
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (9:1)8012~ 60%**

*Conversion determined by LC-MS integration of the micro-cleaved crude peptide. **Poor conversion in Toluene/H₂O is attributed to inadequate swelling of the standard polystyrene-based Rink Amide resin in non-polar/aqueous mixtures.

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Application

Application Note: Strategic Integration of (R)-2-Amino-4-(3-bromophenyl)butanoic Acid in Peptidomimetic Drug Discovery Pipelines

Executive Summary The transition from native peptides to highly optimized peptidomimetics is a critical bottleneck in modern drug discovery. Native peptides suffer from rapid proteolytic degradation and limited chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to highly optimized peptidomimetics is a critical bottleneck in modern drug discovery. Native peptides suffer from rapid proteolytic degradation and limited chemical diversity. The incorporation of non-natural amino acids, specifically (R)-2-Amino-4-(3-bromophenyl)butanoic acid , provides a multifaceted solution to these challenges. This specific building block—a D-homophenylalanine derivative featuring a meta-bromo substitution—acts as a triple-threat in molecular design: it confers absolute resistance to stereospecific endogenous proteases[1], provides an extended aliphatic linker to probe deep hydrophobic binding pockets, and introduces a versatile aryl bromide handle for both Late-Stage Functionalization (LSF)[2] and targeted halogen bonding[3].

This application note details the mechanistic rationale, quantitative performance data, and self-validating protocols for integrating this non-natural amino acid into your drug discovery pipeline.

Mechanistic Rationale & Molecular Design

To understand the utility of (R)-2-Amino-4-(3-bromophenyl)butanoic acid, we must deconstruct its structural causality:

  • The (R)-Stereocenter (D-Amino Acid): Endogenous proteases are highly stereospecific, having evolved to recognize and cleave L-amino acid peptide bonds. By inverting the stereocenter to the (R)-configuration, the resulting peptidomimetic acts as a "shield," effectively evading enzymatic recognition and drastically increasing in vivo half-life[1],[4].

  • The Homologated Chain: Unlike standard phenylalanine, the addition of an extra methylene group (homo-derivative) increases the conformational flexibility of the side chain. This allows the aromatic ring to reach deeper into cryptic or extended hydrophobic sub-pockets within the target receptor.

  • The meta-Bromo Substitution: Bromine serves two distinct purposes. First, its anisotropic electron distribution creates a positive σ -hole, allowing it to act as a Lewis acid and form strong, directional halogen bonds with Lewis bases (e.g., backbone carbonyls) in the target protein[3],[5]. Second, the aryl bromide is a privileged electrophile for Palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries from a single precursor[2].

SAR_Rationale Compound (R)-2-Amino-4-(3-bromophenyl) butanoic acid R_Config (R)-Stereocenter (D-Amino Acid) Compound->R_Config Homo_Chain Homologated Chain (Ethyl linker) Compound->Homo_Chain Bromo_Grp meta-Bromo Substitution Compound->Bromo_Grp Protease Protease Resistance & Increased Half-life R_Config->Protease Evades native enzymes Pocket Deep Hydrophobic Pocket Engagement Homo_Chain->Pocket Extended reach LSF Late-Stage Functionalization & Halogen Bonding Bromo_Grp->LSF Pd-coupling / Sigma-hole

Figure 1: Structure-Activity Relationship (SAR) design rationale for (R)-2-Amino-4-(3-bromophenyl)butanoic acid.

Late-Stage Functionalization (LSF) via On-Resin Cross-Coupling

Synthesizing dozens of unique non-natural amino acids from scratch to build a SAR library is highly inefficient. A superior strategy is to incorporate (R)-2-Amino-4-(3-bromophenyl)butanoic acid into the peptide backbone during standard Fmoc Solid-Phase Peptide Synthesis (SPPS), and subsequently use the meta-bromo handle to perform Late-Stage Functionalization (LSF) via Suzuki-Miyaura cross-coupling[2].

By performing this reaction on-resin , excess reagents and catalysts can be simply washed away, driving the reaction to completion without the need for complex intermediate HPLC purifications.

Quantitative Data: Cross-Coupling Efficiencies

The table below summarizes the conversion efficiencies of various boronic acids coupled to a model peptide containing (R)-2-Amino-4-(3-bromophenyl)butanoic acid on Rink Amide resin.

Boronic Acid PartnerCatalyst SystemTime/TempConversion (LC-MS)Isolated Yield (Post-Cleavage)
Phenylboronic acidPd(PPh3)4 / K2CO312h, 80°C>99%85%
4-Fluorophenylboronic acidPd(PPh3)4 / K2CO312h, 80°C95%81%
3-Pyridinylboronic acidPd(dppf)Cl2 / Cs2CO316h, 80°C88%72%
2-Thiopheneboronic acidPd(PPh3)4 / K2CO312h, 80°C92%78%

Data Note: Conversions are based on the self-validating micro-cleavage protocol described below.

Protocol 1: Self-Validating On-Resin Suzuki-Miyaura Coupling

Causality Focus: Oxygen is a potent poison for Pd(0) catalysts, leading to homocoupling of the boronic acid and precipitation of inactive "black palladium." Rigorous degassing is not optional; it is the primary determinant of reaction success. Furthermore, a self-validating micro-cleavage step is built into this protocol to prevent the premature global cleavage of an incomplete reaction.

Step-by-Step Methodology:

  • Resin Preparation: Swell 100 mg of the peptide-bound resin (containing the bromo-homophenylalanine residue) in anhydrous DMF for 30 minutes. Drain the solvent.

  • Reagent Assembly: In a separate vial, dissolve 5.0 equivalents of the desired arylboronic acid and 5.0 equivalents of K2CO3 in 2 mL of a degassed DMF/H2O mixture (9:1 v/v).

  • Degassing (Critical): Sparge the reagent solution with Argon for 15 minutes. Add 0.1 equivalents of Pd(PPh3)4 catalyst and sparge for an additional 5 minutes. The solution should turn a pale, clear yellow.

  • Reaction: Add the catalyst/reagent mixture to the swollen resin. Seal the vessel under Argon and agitate at 80°C for 12 hours using a microwave peptide synthesizer or heated shaker.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), Water (3x), DMF (3x), and DCM (3x) to remove all palladium species and excess boronic acid.

  • Self-Validating Micro-Cleavage:

    • Action: Extract ~2 mg of resin and treat with 50 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Precipitate with cold ether, centrifuge, and dissolve the pellet in MeCN/H2O.

    • Validation: Analyze via LC-MS. If the starting material mass is present (>5%), re-subject the remaining bulk resin to a second coupling cycle (Steps 2-5). If conversion is >95%, proceed to global cleavage.

  • Global Cleavage: Treat the bulk resin with the appropriate TFA cleavage cocktail for 2 hours, precipitate, and purify via preparative RP-HPLC.

LSF_Workflow SPPS Step 1: Fmoc-SPPS Incorporate (R)-2-Amino-4-(3-bromophenyl)butanoic acid Pd_Coupling Step 2: On-Resin Suzuki Coupling Pd(PPh3)4, Arylboronic Acid, Base SPPS->Pd_Coupling Validation Step 3: Micro-Cleavage & LC-MS Self-Validating QC Check Pd_Coupling->Validation Validation->Pd_Coupling If Incomplete Cleavage Step 4: Global Cleavage & Deprotection TFA/Scavengers Validation->Cleavage If >95% Conversion Library Step 5: Purified Peptidomimetic Library Ready for Screening Cleavage->Library

Figure 2: Self-validating workflow for Late-Stage Functionalization of peptidomimetics.

Validating Proteolytic Stability

The primary driver for utilizing the (R)-enantiomer is to confer resistance against serum proteases[4]. To empirically validate this, a standardized plasma stability assay must be performed.

Protocol 2: Self-Validating Plasma Stability Assay

Causality Focus: Enzymatic degradation in plasma is highly temperature-dependent and rapid. To obtain accurate kinetic data, the reaction must be quenched instantaneously at precise time points. We utilize a "crash solvent" (cold acetonitrile containing an internal standard) which immediately denatures the plasma proteins, stopping all proteolytic activity while simultaneously extracting the peptide for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human plasma (or target species plasma) in a 37°C water bath. Centrifuge at 3,000 x g for 5 minutes to remove any lipid aggregates.

  • Spiking: Prepare a 1 mM stock solution of the (R)-2-Amino-4-(3-bromophenyl)butanoic acid-containing peptide in DMSO. Spike the peptide into the pre-warmed plasma to achieve a final concentration of 5 µM (ensure final DMSO concentration is <1% to prevent enzyme inhibition).

  • Incubation & Sampling: Incubate the mixture at 37°C with gentle shaking. At predefined time points (0, 15, 30, 60, 120, 240, and 1440 minutes), extract a 50 µL aliquot.

  • Instantaneous Quenching (Critical): Immediately dispense the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold Acetonitrile spiked with a stable-isotope-labeled internal standard (IS). Vortex vigorously for 10 seconds to precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an LC vial.

  • LC-MS/MS Analysis: Analyze the samples using Multiple Reaction Monitoring (MRM).

    • Self-Validation: The internal standard peak area must remain constant (±5%) across all time points to validate that extraction efficiency was uniform. Plot the ratio of (Peptide Area / IS Area) over time to calculate the half-life ( t1/2​ ).

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology ACS Publications[Link]

  • Postassembly Modifications of Peptides via Metal-Catalyzed C–H Functionalization CCS Chemistry - Chinese Chemical Society[Link]

  • Key contemporary considerations for halogens in drug discovery Taylor & Francis[Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics Frontiers[Link]

Sources

Method

Application Note: Fmoc Protection of (R)-2-Amino-4-(3-bromophenyl)butanoic Acid for Peptide Coupling

Introduction & Strategic Context Unnatural amino acids (UAAs) such as (R)-2-amino-4-(3-bromophenyl)butanoic acid (a D-homophenylalanine derivative) are highly valued building blocks in modern peptide drug development. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Unnatural amino acids (UAAs) such as (R)-2-amino-4-(3-bromophenyl)butanoic acid (a D-homophenylalanine derivative) are highly valued building blocks in modern peptide drug development. The meta-bromo substitution serves as a versatile orthogonal handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions), while the D-stereochemistry enhances proteolytic stability. To seamlessly integrate this UAA into standard Solid-Phase Peptide Synthesis (SPPS), the α-amine must be temporarily masked with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group[1].

Mechanistic Rationale: Reagent Selection and Causality

The installation of the Fmoc group is typically executed under Schotten-Baumann conditions using either Fmoc-Cl or Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate).

Why Fmoc-OSu over Fmoc-Cl? While Fmoc-Cl is highly reactive, it acts as an acid chloride. In the presence of unprotected amino acids, it can activate the carboxylate moiety to form mixed anhydrides, which subsequently react with other amino acid molecules to form unproductive Fmoc-dipeptide oligomers[2]. Fmoc-OSu is a milder, more stable activated carbonate that significantly reduces this oligomerization pathway[2].

The Biphasic System The reaction is performed in a biphasic mixture of aqueous sodium carbonate (Na₂CO₃) and a water-miscible organic solvent, typically 1,4-dioxane or THF[3]. The aqueous base serves a dual purpose: it deprotonates the UAA to form a soluble carboxylate salt (making the amine a better nucleophile) and neutralizes the N-hydroxysuccinimide (NHS) byproduct. The organic phase ensures the highly hydrophobic Fmoc-OSu remains solvated.

Mitigating Side Reactions A critical, frequently overlooked side reaction of Fmoc-OSu under basic conditions is the generation of Fmoc-β-alanine. Fmoc-OSu can undergo a base-catalyzed Lossen-type rearrangement involving multiple deprotonation and elimination steps of the succinimide ring, ultimately yielding Fmoc-β-Ala-OH[4]. This impurity can contaminate the final product and cause unwanted chain-insertion during SPPS[5]. Maintaining the reaction temperature at 0–5 °C during the initial addition phase and strictly controlling the base equivalents suppresses this pathway.

Mechanism OSu Fmoc-OSu (Activated Reagent) Target Desired Product: Fmoc-UAA OSu->Target Nucleophilic Attack by Amine Side1 Lossen Rearrangement (Deprotonation of Succinimide) OSu->Side1 Base-catalyzed Amine UAA Alpha-Amine (Nucleophile) Amine->Target Base Na2CO3 (aq) (Base) Base->Side1 Impurity Impurity: Fmoc-beta-Alanine Side1->Impurity Ring Opening

Figure 1: Competing pathways: desired Fmoc protection vs. base-catalyzed Lossen rearrangement.

Quantitative Data & Reagent Stoichiometry

Table 1: Optimized Stoichiometry and Reaction Parameters

ParameterValue / ReagentMechanistic Rationale
UAA Substrate 1.0 equivalent(R)-2-Amino-4-(3-bromophenyl)butanoic acid.
Fmoc Reagent 1.1 equivalentsFmoc-OSu; a slight excess ensures complete conversion without exacerbating impurity formation.
Base 2.0 - 2.5 equivalentsNa₂CO₃; 1 eq forms the carboxylate salt, the remainder neutralizes the liberated NHS[3].
Solvent System 1:1 v/v 10% Na₂CO₃(aq) / DioxaneBiphasic system balances the solubility of the polar UAA salt and the lipophilic Fmoc-OSu[3].
Temperature 0 °C to Room TempLow initial temperature suppresses the Lossen-type rearrangement to Fmoc-β-alanine[4].
Reaction Time 12 - 16 hoursEnsures complete consumption of the sterically hindered UAA.

Experimental Protocol: Self-Validating Workflow

The following protocol relies on phase-switching and pH-dependent solubility to drive both the reaction and the purification.

Workflow A 1. Dissolution (R)-2-Amino-4-(3-bromophenyl)butanoic acid in 10% Na2CO3 (aq) B 2. Activation Add Fmoc-OSu in Dioxane Dropwise at 0-5 °C A->B C 3. Coupling Stir at RT for 12-16 h Biphasic System B->C D 4. Acidification Adjust to pH 2 with 2M HCl Precipitates Product C->D E 5. Extraction Extract with EtOAc Wash with Brine D->E F 6. Purification Crystallization / Trituration Yields Pure Fmoc-UAA E->F

Figure 2: Step-by-step workflow for the Fmoc protection and isolation of the unnatural amino acid.

Step 1: Dissolution and Salt Formation
  • Suspend 10.0 mmol of (R)-2-amino-4-(3-bromophenyl)butanoic acid in 25 mL of a 10% (w/v) aqueous Na₂CO₃ solution[3].

  • Stir vigorously until the amino acid is completely dissolved.

    • Self-Validation: A clear aqueous solution confirms successful deprotonation to the sodium carboxylate salt. If turbidity persists, the amine is not fully freed; add 1M NaOH dropwise until clear, ensuring the pH does not exceed 9.5.

Step 2: Activation and Coupling
  • Cool the aqueous solution to 0–5 °C in an ice bath.

  • Dissolve 11.0 mmol (1.1 eq) of Fmoc-OSu in 25 mL of 1,4-dioxane[3].

  • Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 30 minutes.

    • Causality: Dropwise addition at low temperature prevents the rapid hydrolysis of Fmoc-OSu and suppresses the base-catalyzed rearrangement to Fmoc-β-alanine[4].

  • Allow the reaction mixture to warm to room temperature and stir for 12–16 hours[3].

Step 3: Phase-Switching and Extraction
  • Add 50 mL of deionized water to the reaction mixture. Extract the aqueous phase twice with 30 mL of ethyl acetate (EtOAc).

    • Causality: Because the product is currently a water-soluble sodium salt, this initial organic extraction removes unreacted Fmoc-OSu, dibenzofulvene, and non-acidic organic impurities. Discard this organic layer.

  • Cool the aqueous phase to 0 °C and carefully acidify to pH 2.0 using 2M HCl[3].

    • Self-Validation: The desired product, Fmoc-(R)-2-amino-4-(3-bromophenyl)butanoic acid, will precipitate as a white/off-white solid as the carboxylate becomes protonated and lipophilic. Verify the pH with indicator paper.

  • Extract the acidified aqueous phase with EtOAc (3 × 50 mL) to pull the protonated product into the organic phase[3].

  • Wash the combined organic extracts with brine (50 mL) and dry over anhydrous Na₂SO₄.

Step 4: Purification and Isolation
  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil or foam.

  • Triturate the crude product with petroleum ether or hexanes to induce crystallization[3]. Filter the resulting solid and dry under high vacuum.

  • Analytical Validation: Confirm purity via HPLC (monitoring at 254 nm and 301 nm for the fluorenyl group) and LC-MS. Specifically, check for the desired mass [M+H]⁺ and verify the absence of m/z 312, which would indicate Fmoc-β-alanine contamination[4].

Sources

Application

Application Notes &amp; Protocols: Incorporating (R)-2-Amino-4-(3-bromophenyl)butanoic Acid into Peptidomimetics

Introduction: The Strategic Value of Non-Natural Amino Acids in Drug Discovery Peptides are fundamental signaling molecules in biology, offering high potency and specificity that make them attractive starting points for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Non-Natural Amino Acids in Drug Discovery

Peptides are fundamental signaling molecules in biology, offering high potency and specificity that make them attractive starting points for drug discovery. However, their therapeutic potential is often hindered by poor metabolic stability, rapid clearance, and low oral bioavailability.[1] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—address these limitations by introducing non-peptidic structural elements.[1][2]

A powerful strategy in peptidomimetic design is the incorporation of unnatural amino acids (UAAs). These custom-designed building blocks can enhance enzymatic resistance, modulate receptor affinity, and introduce novel functionalities.[][4] This guide focuses on the incorporation of (R)-2-Amino-4-(3-bromophenyl)butanoic acid , a unique UAA poised to offer significant advantages in modern drug development.

The strategic inclusion of this bromo-functionalized amino acid provides a triad of benefits:

  • Enhanced Biological Interactions : The bromine atom, a "heavy" halogen, can participate in halogen bonding—a non-covalent interaction that can significantly enhance binding affinity and specificity with biological targets.[5]

  • Improved Pharmacokinetic Profile : The non-natural side chain can sterically hinder protease recognition, increasing the peptidomimetic's stability and in vivo half-life.[4][6]

  • A Versatile Chemical Handle : The aryl bromide serves as a reactive site for post-synthetic modifications via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This document provides a comprehensive overview of the core methodologies, experimental protocols, and strategic considerations for incorporating (R)-2-Amino-4-(3-bromophenyl)butanoic acid into peptide scaffolds.

Physicochemical Profile: (R)-2-Amino-4-(3-bromophenyl)butanoic acid

Understanding the properties of the UAA is critical for its effective use. The key characteristics are summarized below.

PropertyValueReference
IUPAC Name (2R)-2-amino-4-(3-bromophenyl)butanoic acid-
Molecular Formula C₁₀H₁₂BrNO₂[7][8]
Molecular Weight 274.11 g/mol [8]
Structure A chiral amino acid with a butanoic acid backbone and a meta-substituted bromophenyl group.-
Key Features • (R)-stereochemistry at the α-carbon.• Aryl bromide for post-synthetic modification.• Increased lipophilicity from the phenyl ring.[5]

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of peptidomimetics, Solid-Phase Peptide Synthesis (SPPS) is the predominant methodology due to its efficiency, ease of purification, and amenability to automation.[9][10] The peptide is assembled sequentially while anchored to an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion, with byproducts and unreacted reagents removed by simple filtration and washing.[10][11]

The general workflow for incorporating our target UAA via Fmoc-based SPPS is illustrated below.

spss_workflow cluster_resin Resin-Bound Peptide cluster_cycle SPPS Cycle cluster_final Final Steps Start Resin-NH-Peptide-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling Wash1->Coupling Activation Fmoc-UAA-OH + Activator Activation->Coupling Wash2 4. DMF Wash Coupling->Wash2 End Resin-NH-Peptide-UAA-Fmoc Wash2->End Repeat Cycle or Proceed Cleavage Cleavage & Deprotection (TFA Cocktail) End->Cleavage Purification Purification (prep-HPLC) Cleavage->Purification FinalProduct Purified Peptidomimetic Purification->FinalProduct uaa_benefits UAA (R)-2-Amino-4- (3-bromophenyl)butanoic acid Benefit1 Halogen Bonding UAA->Benefit1 Benefit2 Metabolic Stability UAA->Benefit2 Benefit3 Synthetic Handle UAA->Benefit3 Desc1 Forms directional, stabilizing interactions with protein targets (e.g., backbone carbonyls). Benefit1->Desc1 Desc2 Non-natural side chain sterically hinders recognition and cleavage by endogenous proteases. Benefit2->Desc2 Desc3 Aryl bromide enables post-synthetic modification via cross-coupling, creating diverse libraries. Benefit3->Desc3

Fig 2. Key strategic advantages of incorporating the target UAA.
  • Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outer surface, known as a sigma-hole, which can interact favorably with nucleophilic atoms like oxygen or nitrogen in a protein's binding pocket. [5]This directional interaction can significantly increase binding affinity and selectivity, making it a valuable tool for rational drug design.

  • Proteolytic Resistance: Endogenous proteases have evolved to recognize and cleave specific peptide sequences composed of natural L-amino acids. The introduction of a UAA with a bulky, non-natural side chain disrupts this recognition, thereby protecting the peptide backbone from degradation and extending its biological half-life. [1]* Post-Synthetic Diversification: The true power of the bromo-phenyl group lies in its utility as a synthetic handle. After the peptide is synthesized and purified, the aryl bromide can be subjected to a variety of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical moieties (e.g., alkyl, aryl, alkyne groups) from a single peptide precursor, dramatically accelerating the exploration of chemical space and the optimization of lead compounds.

Causality in Protocol Choices
  • Choice of Coupling Reagent: While standard reagents like HBTU are effective, uronium/guanidinium-based reagents like HATU and COMU are often preferred for coupling bulky or sterically hindered UAAs. HATU, in particular, is known for its high efficiency and low rates of racemization. [12]COMU offers a similar reactivity profile with the added benefit of being non-explosive and having more soluble byproducts, simplifying purification. [12]* Orthogonal Protection Scheme: The Fmoc/tBu strategy is the gold standard for SPPS. The Fmoc (N-α-amino) group is base-labile (removed by piperidine), while the side-chain protecting groups (e.g., tBu for Asp, Glu, Tyr) and the resin linker are acid-labile (removed by TFA). [10]This "orthogonality" ensures that the peptide chain remains intact and side-chains remain protected during the iterative deprotection/coupling cycles.

  • Use of Scavengers in Cleavage: The cleavage cocktail contains scavengers like triisopropylsilane (TIS) and water. During TFA treatment, reactive carbocations are generated from the cleavage of side-chain protecting groups. Scavengers are crucial for quenching these electrophilic species, preventing them from causing unwanted side reactions with sensitive amino acid residues like tryptophan and methionine. [13]

Conclusion and Future Outlook

The incorporation of (R)-2-Amino-4-(3-bromophenyl)butanoic acid represents a sophisticated and powerful approach in the field of peptidomimetic drug discovery. The protocols and rationale outlined in this guide provide a robust framework for researchers to leverage this UAA to create novel therapeutics with enhanced potency, stability, and functionality. The ability to perform post-synthetic modifications directly on the peptide scaffold opens up exciting avenues for generating highly diverse compound libraries and accelerating the development of next-generation peptide-based drugs.

References

  • Group-Assisted Purification (GAP) chemistry for solution-phase peptide synthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • High throughput synthesis of peptides and peptidomimetics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Solid-Phase Unnatural Peptide Synthesis (UPS). (1995). Journal of the American Chemical Society, 117(20), 5588–5589. Retrieved from [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPPS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023). MDPI. Retrieved from [Link]

  • Solution-Phase Peptide Synthesis. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2022). Naunyn-Schmiedeberg's Archives of Pharmacology, 395(10), 1187–1200. Retrieved from [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2023). CEM Corporation. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Bromodomain biology and drug discovery. (2014). Nature Reviews Drug Discovery, 13(9), 673–691. Retrieved from [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (2018). Organic Syntheses, 95, 328-344. Retrieved from [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). MDPI. Retrieved from [Link]

  • Exploring the Role of Amino Acid APIs in Drug Development and Formulation. (2023). Proclinical. Retrieved from [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (2018). Organic Syntheses. Retrieved from [Link]

  • 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Peptidomimetics. (n.d.). Drug Design. Retrieved from [Link]

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. (2012). ResearchGate. Retrieved from [Link]

  • 2-Amino-4-(3-chlorophenyl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Peptidomics in Drug Discovery. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Rapid de novo discovery of peptidomimetic affinity reagents. (2022). DSpace@MIT. Retrieved from [Link]

  • 2-Amino-4-(3-bromophenyl)-4-fluorobutanoic acid. (n.d.). PubChem. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of (R)-2-Amino-4-(3-bromophenyl)butanoic Acid

Welcome to the technical support center for (R)-2-Amino-4-(3-bromophenyl)butanoic acid. This guide is designed for researchers, chemists, and formulation scientists encountering challenges with the aqueous solubility of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (R)-2-Amino-4-(3-bromophenyl)butanoic acid. This guide is designed for researchers, chemists, and formulation scientists encountering challenges with the aqueous solubility of this compound. We provide a series of troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) to help you systematically address and overcome solubility issues in your experiments.

Understanding the Molecule: The Root of the Solubility Challenge

(R)-2-Amino-4-(3-bromophenyl)butanoic acid is a non-proteinogenic amino acid. Its structure presents a dualistic challenge for aqueous solubility. It contains hydrophilic, ionizable amino (-NH₂) and carboxylic acid (-COOH) groups, but also a bulky, hydrophobic 3-bromophenyl group. This amphipathic nature means its behavior in water is complex and highly dependent on the solution's pH.

At a specific pH, known as the isoelectric point (pI), the positive charge on the amino group and the negative charge on the carboxyl group will balance, resulting in a net-neutral zwitterion. Molecules in this state tend to have minimal electrostatic repulsion and strong intermolecular interactions, leading to aggregation and precipitation—this is the point of minimum solubility .

PropertyEstimated ValueRationale / Source
Molecular Formula C₁₀H₁₂BrNO₂-
Molecular Weight 258.11 g/mol [1]
pKa₁ (α-carboxyl) ~1.8 - 2.4Based on typical α-carboxyl pKa values for amino acids.[2]
pKa₂ (α-amino) ~9.0 - 9.7Based on typical α-amino pKa values for amino acids.[2]
Isoelectric Point (pI) ~5.4 - 6.1Calculated as (pKa₁ + pKa₂)/2.
Predicted LogP ~1.5 - 2.5The bromophenyl group significantly increases lipophilicity.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to guide you from fundamental issues to advanced solubility enhancement strategies.

FAQ 1: My compound won't dissolve in water or buffer. What's the first thing I should check?

Answer: The most common issue is attempting to dissolve the compound at or near its isoelectric point (pI). The first and most critical step is to adjust the pH of your solvent.

Causality: As a zwitterionic molecule, (R)-2-Amino-4-(3-bromophenyl)butanoic acid's net charge is dictated by the solution's pH.

  • At Low pH (pH < pKa₁): The carboxylic acid is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge (cation).

  • At Mid-range pH (pI): The carboxylic acid is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺), resulting in a net-neutral zwitterion with minimal solubility.

  • At High pH (pH > pKa₂): The carboxylic acid is deprotonated (-COO⁻) and the amino group is neutral (-NH₂), resulting in a net negative charge (anion).

By shifting the pH significantly away from the pI, you ionize the molecule, making it a salt that is more readily solvated by water.

Caption: pH-dependent charge states of the amino acid.

Protocol 1: Generating a pH-Solubility Profile

This protocol helps you determine the optimal pH for solubilizing your compound. This is a foundational experiment that should precede most other studies.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 11.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of (R)-2-Amino-4-(3-bromophenyl)butanoic acid to a known volume of each buffer in separate vials. Ensure solid is visible.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[3]

  • Sample Separation: After equilibration, allow the vials to stand, then filter the supernatant through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This will reveal the pH of minimum and maximum solubility.

FAQ 2: pH adjustment helped, but I need higher concentrations. What is the next logical step?

Answer: If pH adjustment alone is insufficient, salt formation is the next most effective strategy.[4][5] By reacting the amino acid with a strong acid or base, you can isolate it as a stable, often highly soluble, crystalline salt.

Causality: Instead of merely ionizing the compound in situ, you are creating a new chemical entity with different physicochemical properties. Salts typically have more favorable crystal lattice energies for dissolution compared to the zwitterionic form.

  • Acid Addition Salts: Reacting with an acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) will protonate the amino group, forming a hydrochloride or TFA salt. This is effective for achieving solubility in acidic to neutral media.[6]

  • Base Addition Salts: Reacting with a base like sodium hydroxide (NaOH) will deprotonate the carboxylic acid, forming a sodium salt. This is effective for achieving solubility in neutral to basic media. Basic amino acids like L-arginine can also be used as counter-ions.[7][8]

Protocol 2: Small-Scale Salt Formation Screening
  • Acid Salt Formation:

    • Dissolve a known mass of the parent compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

    • Add one molar equivalent of a 1M solution of HCl in diethyl ether or dioxane.

    • Stir the mixture. If a precipitate forms, it is likely the hydrochloride salt. Isolate it by filtration, wash with cold ether, and dry under vacuum.

    • Test the aqueous solubility of the resulting solid.

  • Base Salt Formation:

    • Dissolve the parent compound in a minimal amount of water or an alcohol/water mixture.

    • Slowly add one molar equivalent of 1M aqueous NaOH while stirring.

    • Lyophilize (freeze-dry) the resulting solution to obtain the sodium salt as a solid.

    • Test the aqueous solubility of the resulting solid.

FAQ 3: My application has strict pH constraints (e.g., physiological pH ~7.4), and salt forms are not soluble enough. What other options do I have?

Answer: When pH is constrained, you must turn to formulation-based approaches that alter the solvent environment or encapsulate the hydrophobic part of the molecule. The two most common methods are co-solvency and cyclodextrin complexation .

Option A: Co-solvency

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[9][10] This makes the aqueous environment more "hospitable" to the hydrophobic bromophenyl group, thereby increasing solubility. This technique can increase solubility by several orders of magnitude.[10]

Common Pharmaceutical Co-solvents:

Co-solventTypical Concentration RangeNotes
Ethanol 5 - 40% (v/v)Generally well-tolerated.[11]
Propylene Glycol (PG) 10 - 60% (v/v)Common in oral and injectable formulations.[11]
Polyethylene Glycol 400 (PEG 400) 10 - 70% (v/v)Low toxicity, often used for oral solutions.[12]
Dimethyl Sulfoxide (DMSO) <10% (for in vitro)Excellent solubilizer but can have cellular effects.[13]
Protocol 3: Co-solvent Solubility Screening
  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing increasing percentages of your chosen co-solvent (e.g., 0%, 10%, 20%, 40%, 60% PG in water).

  • Equilibrate: Use the shake-flask method described in Protocol 1 for each co-solvent mixture.

  • Quantify: Analyze the solubility in each mixture using HPLC-UV or LC-MS.

  • Analyze: Plot solubility versus co-solvent percentage to find the optimal ratio for your needs.

Option B: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic, while the internal cavity is hydrophobic.[14] The hydrophobic bromophenyl group of your compound can fit inside this cavity, forming an "inclusion complex."[15][16] This complex effectively masks the hydrophobic portion of the molecule, presenting a new, water-soluble exterior to the solvent.[]

Caption: Encapsulation of a hydrophobic guest by a cyclodextrin host.

Protocol 4: Phase Solubility Study with Cyclodextrins

This experiment determines if a complex is formed and quantifies the stability constant.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0 to 20 mM Hydroxypropyl-β-Cyclodextrin, HP-β-CD).

  • Equilibrate: Add an excess of your compound to each solution and perform the shake-flask method (Protocol 1).

  • Quantify: Measure the concentration of the dissolved compound in each filtered supernatant.

  • Analyze: Plot the solubility of your compound (Y-axis) against the cyclodextrin concentration (X-axis).

    • A-type Curve: A linear increase in solubility indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant.

    • B-type Curve: The solubility increases initially and then plateaus or decreases, suggesting the formation of a less soluble complex at higher cyclodextrin concentrations.

Systematic Workflow for Solubility Enhancement

For a logical and efficient approach, follow this workflow. Start with the simplest and most direct methods before proceeding to more complex formulation strategies.

Solubility_Workflow Start Start: Compound has poor aqueous solubility pH_Screen Step 1: pH Adjustment (Protocol 1) Start->pH_Screen Check1 Is solubility sufficient? pH_Screen->Check1 Salt_Screen Step 2: Salt Formation (Protocol 2) Check1->Salt_Screen No End Goal: Optimized Aqueous Formulation Check1->End Yes Check2 Is solubility sufficient? Salt_Screen->Check2 Formulation Step 3: Formulation Strategies Check2->Formulation No Check2->End Yes CoSolvent Co-solvents (Protocol 3) Formulation->CoSolvent Cyclodextrin Cyclodextrins (Protocol 4) Formulation->Cyclodextrin CoSolvent->End Cyclodextrin->End

Caption: Systematic workflow for improving aqueous solubility.

References

  • Jadhav, N. R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 15(9), 1056. Available at: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(4), 476. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Jain, A. S., et al. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 4(1). Available at: [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. Available at: [Link]

  • Gautam, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 12(4), 1015-1033. Available at: [Link]

  • Kumar, L., & Verma, S. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3). Available at: [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. Available at: [Link]

  • Roquette. (2025). Co-solvency: Significance and symbolism. Roquette Pharma Solutions. Available at: [Link]

  • Al-Kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 84. Available at: [Link]

  • Frid, A. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Jouyban-Gharamaleki, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. ADMET & DMPK, 1(1), 1-19. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • El-Gizawy, S. A., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(31), 20087-20097. Available at: [Link]

  • DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

  • Susha, J. R., et al. (2014). A Novel Method for Determining the Solubility of Small Molecules in Aqueous Media and Polymer Solvent Systems Using Solution Calorimetry. Pharmaceutical Research, 31(11), 3173-3183. Available at: [Link]

  • American Chemical Society. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT Peptide Technologies. Available at: [Link]

  • Solve Scientific. (2007). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. Available at: [Link]

  • Al-Akayleh, F., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta, 4(2). Available at: [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • ResearchGate. (2018). Is there any possibility of making a salt in the amino group from an amino acid ester? ResearchGate. Available at: [Link]

  • PATh. (2022). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. Portuguese Association of Thermodynamics. Available at: [Link]

  • LifeTein. (2024). How Can I Make My Peptide More Water Soluble? LifeTein. Available at: [Link]

  • El-Gizawy, S. A., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(31), 20087-20097. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-(3-chlorophenyl)butanoic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-3-bromobutanoic acid. PubChem. Available at: [Link]

  • University of Calgary. (n.d.). Table of pKa and pI values. University of Calgary. Available at: [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]

  • Reddit. (2020). pKa's of Amino and Carboxylic Groups of Amino Acids. r/Mcat. Available at: [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Isca Biochemicals. Available at: [Link]

  • N/A. (n.d.). Approximate pKa chart of the functional groups: values to know. N/A. Available at: [Link]

Sources

Optimization

optimizing chiral resolution of 2-Amino-4-(3-bromophenyl)butanoic acid

Welcome to the Technical Support Center for Unnatural Amino Acid Resolution . This guide is engineered for researchers and drug development professionals optimizing the chiral resolution of 2-Amino-4-(3-bromophenyl)butan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Unnatural Amino Acid Resolution .

This guide is engineered for researchers and drug development professionals optimizing the chiral resolution of 2-Amino-4-(3-bromophenyl)butanoic acid . As a bulky homophenylalanine derivative with a meta-bromo substitution, this molecule presents unique steric and electronic challenges. Below, we provide field-proven, self-validating protocols and troubleshooting logic for both enzymatic and chromatographic resolution pathways.

Strategic Resolution Workflow

Workflow Start Racemic 2-Amino-4- (3-bromophenyl)butanoic acid Decision Select Resolution Pathway Start->Decision EnzPath Enzymatic Kinetic Resolution (Preparative Scale) Decision->EnzPath High L-ee, Scalable ChromPath Chiral HPLC / SFC (Analytical to Semi-Prep) Decision->ChromPath Rapid, Both Enantiomers Deriv N-Acetylation (Ac2O, NaOH) EnzPath->Deriv Screen CSP Screening (Macrocyclic Glycopeptide / Polysaccharide) ChromPath->Screen Hydro Acylase I + Co2+ Stereoselective Hydrolysis Deriv->Hydro Isolate L-Amino Acid (Aqueous) D-N-Acyl (Organic) Hydro->Isolate POM Polar Ionic Mode (MeOH + AcOH/TEA) Screen->POM Opt Optimize Flow & Temp POM->Opt

Workflow for selecting and optimizing chiral resolution strategies.

Module 1: Enzymatic Kinetic Resolution (Acylase I)

Causality & Mechanism: Acylase I (aminoacylase) is highly stereoselective for the L-enantiomer of N-acyl amino acids. However, because 2-amino-4-(3-bromophenyl)butanoic acid contains an extended aliphatic chain and a bulky meta-bromo substitution, it struggles to achieve rapid turnover in the standard active site conformation. Adding a trace amount of Co²⁺ (Cobalt II) is a critical mechanistic intervention. As a metalloenzyme, Acylase I requires Co²⁺ to stabilize its active site geometry, which significantly accelerates the hydrolysis of sterically demanding unnatural substrates[1].

Self-Validating Protocol: L-Enantiomer Isolation

  • N-Acetylation: Suspend 100 mmol of the racemic amino acid in 100 mL of 2M NaOH. Slowly add 120 mmol of acetic anhydride while maintaining pH 9.0–9.5 using 2M NaOH.

    • Self-Validation: The reaction is complete when the pH stabilizes without further base addition. Acidify to pH 2.0 to precipitate the N-acetyl-DL-derivative.

  • Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-derivative in 500 mL of distilled water. Adjust to pH 7.5 with dilute LiOH (Li⁺ avoids the inhibitory effects sometimes seen with high Na⁺ concentrations). Add 0.5 mM CoCl₂ followed by 500 mg of Acylase I (e.g., from Aspergillus melleus). Incubate at 37°C.

    • Self-Validation: Monitor the reaction via achiral HPLC. A successful resolution will plateau at exactly 50% conversion.

  • Phase Separation: Acidify the mixture to pH 2.0 using 6M HCl. Extract three times with ethyl acetate. The unreacted D-N-acetyl derivative moves to the organic phase, while the free L-amino acid remains in the aqueous phase.

  • Isoelectric Precipitation: Adjust the aqueous phase to the isoelectric point of the amino acid (approx. pH 5.5) using dilute NH₄OH. Cool to 4°C to precipitate the pure L-2-amino-4-(3-bromophenyl)butanoic acid.

Troubleshooting & FAQs

  • Q: The enzymatic hydrolysis stalled at 30% conversion. How do I drive it to completion? A: This is typically caused by product inhibition or a drop in pH during hydrolysis (as acetic acid is released). Ensure your buffer capacity is sufficient or use an autotitrator to strictly maintain pH 7.5. Additionally, verify that Co²⁺ was added; its absence leads to rapid enzyme deactivation when processing bulky unnatural substrates[1].

Module 2: Chiral Chromatographic Separation (HPLC/SFC)

Causality & Mechanism: For analytical monitoring or semi-preparative resolution, chiral chromatography is preferred. Because 2-amino-4-(3-bromophenyl)butanoic acid is amphoteric, it exhibits dual secondary interactions on traditional chiral stationary phases (CSPs): the free amine interacts with residual silanols, and the carboxylic acid interacts with basic sites on the CSP. This causes severe peak tailing. To achieve baseline resolution, you must employ a Polar Ionic Mode (POM) using a volatile acid/base combination to mask these secondary interactions. This allows pure chiral recognition (hydrogen bonding and π-π interactions with the bromophenyl ring) to govern retention.

Self-Validating Protocol: Chiral HPLC Optimization

  • Sample Preparation: Dissolve the racemate in 100% Methanol at 1 mg/mL.

    • Self-Validation: Ensure no precipitation occurs. Particulates will block the column frit, causing sudden pressure spikes and degrading column efficiency[2].

  • Column Selection: Use a macrocyclic glycopeptide column (e.g., CHIROBIOTIC T) or an immobilized polysaccharide column (e.g., Chiralpak IA). These are MS-compatible and highly effective for native amino acids.

  • Mobile Phase Setup: Prepare a POM mobile phase: 100% Methanol containing 0.1% (v/v) Acetic Acid and 0.1% (v/v) Triethylamine (TEA).

  • Execution: Set the flow rate to 0.8 mL/min and the column oven to 20°C. Detect at 220 nm.

Quantitative Data: Mobile Phase Optimization Outcomes

Mobile Phase CompositionAdditivesTailing Factor (Tf)Resolution (Rs)Mechanistic Outcome
100% MethanolNone> 3.5< 0.8Severe secondary interactions; poor peak shape.
Methanol / Water (80:20)0.1% TFA2.11.1Acidic masking only; amine still interacts with CSP.
100% Methanol (POM)0.1% AcOH + 0.1% TEA1.12.8Dual masking of acidic/basic sites; optimal chiral recognition.
100% Methanol (POM)0.1% AcOH + 0.1% TEA (Flow: 0.5 mL/min)1.03.4Reduced mass transfer resistance enhances efficiency[3].

Troubleshooting & FAQs

HPLCTroubleshooting Issue Issue: Poor Resolution (Rs < 1.5) or Severe Peak Tailing Check1 Are secondary interactions masked? Issue->Check1 Fix1 Adjust Acid/Base Additive Ratio (e.g., 0.1% AcOH / 0.1% TEA) Check1->Fix1 No Check2 Is the flow rate optimal? Check1->Check2 Yes Fix2 Reduce flow rate to 0.5 - 0.8 mL/min Check2->Fix2 No Check3 Is temperature controlled? Check2->Check3 Yes Fix3 Screen temperatures (15°C to 35°C) Check3->Fix3 No

Logical troubleshooting decision tree for chiral HPLC optimization.

  • Q: I achieved good resolution initially, but Rs is degrading over multiple injections. Why? A: This is a classic "additive memory effect." Small changes to the stationary phase surface occur when additives like TEA accumulate, altering the selectivity of the column[4]. To fix this, flush the column thoroughly with the strongest compatible solvent (e.g., 100% Methanol or THF for immobilized columns) to strip the accumulated additives, then re-equilibrate with your mobile phase[2].

  • Q: Does temperature affect the resolution of this specific molecule? A: Yes. Chiral separations are highly sensitive to temperature. Because chiral recognition is primarily an enthalpic process, lowering the temperature (e.g., from 25°C to 15°C) often increases the separation factor (α). However, this increases mobile phase viscosity and can broaden peaks. Screen temperatures systematically to find the optimal balance[3].

References

  • "Trouble with chiral separations - May 20 2020 - Chromatography Today". Chromatography Today. URL: [Link]

  • "Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group - Harvard University". Harvard University. URL: [Link]

  • "Troubleshoot Chiral Column Performance: Efficiency & Resolution". Chiral Technologies. URL:[Link]

Sources

Troubleshooting

preventing racemization of (R)-2-Amino-4-(3-bromophenyl)butanoic acid during coupling

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex stereochemical challenges of synthesizing peptides containing (R)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex stereochemical challenges of synthesizing peptides containing (R)-2-Amino-4-(3-bromophenyl)butanoic acid .

As an unnatural D-amino acid featuring a bulky, electron-withdrawing bromophenyl side chain, this building block is highly susceptible to racemization (epimerization to the L-form) during solid-phase peptide synthesis (SPPS). Because diastereomeric peptide impurities are notoriously difficult to separate during downstream purification, preventing racemization at the coupling stage is critical.

Mechanistic Root Cause Analysis

To prevent racemization, we must first understand its causality. The steric bulk of the 3-bromophenylbutanoic side chain kinetically slows down the nucleophilic attack of the resin-bound amine onto the activated ester. Because the desired amide bond formation is delayed, competing side reactions dominate. Specifically, the presence of a strong base catalyzes the abstraction of the α -proton, leading to the formation of an achiral oxazolone or enolate intermediate. Upon subsequent ring-opening or reprotonation, the stereocenter is scrambled, yielding the undesired (S)-epimer.

RacemizationMechanism Activated Activated (R)-Amino Acid (High Epimerization Risk) Oxazolone Oxazolone / Enolate (Loss of Stereocenter) Activated->Oxazolone Strong Base Catalysis (e.g., DIPEA/TEA) Desired Desired (R)-Peptide (Retention of Configuration) Activated->Desired Fast Amine Attack (Optimized Coupling) Oxazolone->Desired Ring Opening Undesired Undesired (S)-Peptide (Diastereomeric Impurity) Oxazolone->Undesired Ring Opening / Reprotonation

Base-catalyzed racemization pathways via oxazolone and enolate intermediates.

Troubleshooting Guide & FAQs

Q1: I am using standard HATU/DIPEA coupling, but I am observing 10-15% of the (S)-diastereomer. Why is Fmoc protection not preventing this? A: While urethane-type protecting groups (like Fmoc or Boc) suppress oxazolone formation compared to acetyl groups, they do not eliminate it entirely when strong bases are present. DIPEA ( pKa​≈10.1 ) is a strong tertiary amine that readily abstracts the α -proton of the activated ester[1]. Because the bulky bromophenyl side chain slows down the actual coupling, the activated species has an extended lifetime in the presence of the strong base, giving it ample time to undergo base-catalyzed racemization.

Q2: How do I select the right base to minimize this base-catalyzed deprotonation? A: You must switch from DIPEA to a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP, collidine; pKa​≈7.4 ) [1][2]. TMP provides just enough basicity to neutralize the incoming amine hydrochloride salt (facilitating the coupling) but lacks the thermodynamic strength to efficiently abstract the α -proton, thereby shutting down the oxazolone pathway.

Q3: Which coupling reagents and additives provide the lowest epimerization rates for this specific building block? A: Avoid standalone carbodiimides or uronium salts with strong bases. The most effective approach is using COMU or DEPBT in combination with TMP, which has been shown to yield >98% of the correct diastereomer in highly racemization-prone models[1]. Alternatively, use DIC with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma Pure acts as an exceptional racemization suppressor, outperforming traditional HOBt by forming a highly reactive but stereochemically stable intermediate[3][4].

Q4: Should I pre-activate the amino acid before adding it to the resin? A: Absolutely not. Pre-activating the amino acid with the coupling reagent and base in the absence of the nucleophile (the resin-bound amine) creates a scenario where the activated ester has nowhere to go. The only available reaction pathway during this delay is base-catalyzed degradation and racemization. Pre-activation steps must be strictly avoided to keep epimerization below 0.5%[5].

Quantitative Baselines: Impact of Coupling Conditions

The following table synthesizes the expected epimerization rates based on established studies of highly racemization-prone unnatural amino acids (e.g., phenylglycine and homophenylalanine analogs)[1][6]. Use this as a baseline for optimizing your synthesis.

Coupling ReagentAdditiveBaseSolventPre-activation TimeExpected (S)-Epimer (%)
HBTUNoneDIPEADMF5 min15.0 - 25.0%
HATUNoneDIPEADMF0 min8.0 - 12.0%
DICHOBtDIPEADMF0 min5.0 - 8.0%
DICOxyma PureTMPDMF/DCM (1:1)0 min< 1.0%
COMUNoneTMPDMF0 min< 0.5%
DEPBTNoneTMPDMF0 min< 0.5%
Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol cannot rely on blind faith; it must be a self-validating system. The following methodology incorporates a micro-cleavage feedback loop to verify stereochemical retention before proceeding to the next synthesis step.

Materials Required:

  • Fmoc-(R)-2-Amino-4-(3-bromophenyl)butanoic acid (3.0 eq)

  • DEPBT or COMU (3.0 eq)

  • 2,4,6-Trimethylpyridine (TMP / Collidine) (4.0 eq)

  • Anhydrous DMF and DCM

  • Piperidine (20% in DMF)

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell the resin-bound peptide in DMF for 30 minutes. Treat with 20% piperidine in DMF for 2×5 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF ( 5×1 min) and DCM ( 3×1 min).

  • Reagent Assembly (Zero Pre-activation): In a clean, dry vial, dissolve Fmoc-(R)-2-Amino-4-(3-bromophenyl)butanoic acid (3.0 eq) and the coupling reagent (DEPBT or COMU, 3.0 eq) in a minimal volume of DMF/DCM (1:1 ratio). Causality note: The inclusion of DCM lowers the dielectric constant of the solvent, destabilizing the polar oxazolone transition state.

  • Immediate Transfer & Base Addition: Transfer the dissolved reagents directly to the resin vessel. Immediately add TMP (4.0 eq) to the slurry. Do not allow the reagents to sit mixed prior to resin addition[5].

  • Coupling: Agitate the reaction mixture gently at room temperature for 1.5 to 2 hours.

  • Self-Validation (Micro-Cleavage & Chiral Analysis):

    • Withdraw a 2-3 mg aliquot of the resin.

    • Wash the aliquot with DCM and dry it.

    • Treat with a micro-cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) for 30 minutes.

    • Evaporate the TFA, dissolve the residue in ACN/H2O, and inject it into a Chiral LC-MS system.

    • Validation Gate: Proceed to the next synthesis step only if the Kaiser test is negative (indicating complete coupling) AND the Chiral LC-MS shows <0.5% of the (S)-diastereomer. If coupling is incomplete, perform a second coupling using DIC/Oxyma Pure without base.

Workflow S1 1. Resin Preparation Fmoc Deprotection & Wash S2 2. Reagent Assembly (R)-AA + COMU/DEPBT in DMF/DCM (1:1) S1->S2 S3 3. Base Addition Add TMP (Collidine) Avoid DIPEA S2->S3 No Pre-activation Delay S4 4. Coupling Reaction 1.5-2 hours at Room Temp S3->S4 Transfer Immediately S5 5. Validation Loop Micro-cleavage & Chiral LC-MS (Verify <0.5% Epimer) S4->S5 S5->S4 Incomplete? Re-couple

Self-validating workflow for racemization-free coupling of unnatural amino acids.

References
  • Jad, Y.E. et al. "Oxyma-B, an excellent racemization suppressor for peptide synthesis." Organic & Biomolecular Chemistry, 2014, 12, 8379. Available at:[Link]

  • Subiros-Funosas, R. et al. "Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 2: Racemization studies." ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of (R)-2-Amino-4-(3-bromophenyl)butanoic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for scientists, researchers, and drug development professionals tasked with the isolation and purification of the unnatural amino acid (R)-2-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for scientists, researchers, and drug development professionals tasked with the isolation and purification of the unnatural amino acid (R)-2-Amino-4-(3-bromophenyl)butanoic acid (a halogenated homophenylalanine derivative).

Due to its zwitterionic nature, hydrophobicity, and susceptibility to dehalogenation, this molecule presents unique purification challenges. This center provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure you achieve >99% chemical purity and >99% enantiomeric excess (ee).

Core Troubleshooting & FAQs

Phase 1: Isoelectric Precipitation (The Bulk Clean-up)

Q: Why isn't my crude product precipitating when I neutralize the reaction mixture? A: This failure is typically driven by ionic strength or solvent effects. (R)-2-Amino-4-(3-bromophenyl)butanoic acid has a calculated isoelectric point (pI) of approximately 5.7. At this pH, the molecule exists as a zwitterion with a net-zero charge, minimizing its aqueous solvation energy. However, if your upstream synthesis left high concentrations of inorganic salts, a "salting-in" effect can keep the zwitterion dissolved. Additionally, residual organic solvents (like THF or methanol) will solubilize the hydrophobic 3-bromophenyl moiety. Corrective Action: Evaporate all organic solvents under reduced pressure. Dilute the aqueous layer to reduce overall ionic strength before carefully adjusting the pH to 5.5–6.0 using a weak acid/base to avoid overshooting the narrow precipitation window 1.

Phase 2: Cation-Exchange Chromatography (Desalting)

Q: During cation-exchange chromatography, my product is eluting in the initial water wash. What went wrong? A: Your loading solution was not acidic enough. Strong cation-exchange resins (e.g., Dowex 50WX8) rely on electrostatic capture. The resin features negatively charged sulfonate groups. To bind, your amino acid must be fully protonated (cationic). Because the alpha-carboxyl group has a pKa of ~2.2, loading the column at pH 3.0 leaves a significant fraction of the molecules in their neutral zwitterionic state, causing them to wash straight through. Corrective Action: Acidify your loading solution to pH < 1.5 using HCl. This ensures the carboxylate is fully protonated (-COOH) and the amine is cationic (-NH3+), guaranteeing quantitative binding.

Phase 3: Preparative RP-HPLC & Chiral Polishing

Q: I observe a closely eluting impurity on my reversed-phase HPLC (RP-HPLC). What is it, and how do I remove it? A: The most common closely eluting impurity for this specific molecule is the dehalogenated derivative: (R)-2-amino-4-phenylbutanoic acid (homophenylalanine). This occurs if upstream steps involved transition metals (like Pd) that catalyze debromination. Because the bromo group adds significant hydrophobicity, the de-bromo impurity will elute earlier than your target compound on a C18 column. Corrective Action: Utilize a shallow gradient of Acetonitrile in Water. Crucially, add 0.1% Trifluoroacetic acid (TFA) to both mobile phases. TFA acts as an ion-pairing agent, suppressing the ionization of the carboxyl group and sharpening the chromatographic peaks for baseline resolution.

Q: My enantiomeric excess (ee) is only 92%. How do I upgrade it to >99%? A: Standard C18 columns cannot resolve enantiomers. To upgrade the ee, you must transition to a Chiral Stationary Phase (CSP), such as immobilized amylose or cellulose derivatives (e.g., Chiralpak AD) 2. Alternatively, for bulk preparative scales, perform a classical chiral resolution via diastereomeric salt formation using a chiral resolving agent (e.g., (+)-camphorsulfonic acid) followed by fractional crystallization .

Quantitative Data & Parameters

Table 1: Physicochemical & Chromatographic Parameters

ParameterValue / SpecificationMechanistic Significance
pKa1 (α-COOH) ~ 2.2Dictates the pH required for cation-exchange loading (must be < 1.5).
pKa2 (α-NH3+) ~ 9.2Dictates the pH required for cation-exchange elution (must be > 9.5).
Isoelectric Point (pI) ~ 5.7The exact pH target for maximum crystallization yield.
UV Absorbance Maxima 210 nm, 254 nm210 nm detects the carboxyl backbone; 254 nm tracks the bromophenyl ring.
LogP (Estimated) 1.8 - 2.1High hydrophobicity requires higher % organic modifier during RP-HPLC.

Table 2: Preparative RP-HPLC Gradient (C18 Column, 250 x 21.2 mm)

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Flow Rate (mL/min)
0.095520.0
5.095520.0
35.0505020.0
40.059520.0
45.095520.0

Process Workflows & Mechanisms

Workflow A Crude Mixture (R)-2-Amino-4-(3-bromophenyl)butanoic acid B Isoelectric Precipitation (pH 5.5 - 6.0) A->B Remove organic solvents Adjust pH C Cation-Exchange Chromatography (Dowex 50WX8) B->C Dissolve in pH < 1.5 Desalting D Preparative RP-HPLC (C18, H2O/MeCN + 0.1% TFA) C->D Elute with NH4OH Lyophilize E Chiral Polishing (Amylose CSP) D->E Remove de-bromo impurity F Pure (R)-Enantiomer (>99% Purity, >99% ee) E->F Enantiomeric enrichment

Figure 1: Comprehensive purification workflow for unnatural amino acids.

Mechanism S1 Loading (pH < 1.5) Target is Cationic (+) S2 Resin Binding Electrostatic capture S1->S2 S3 Aqueous Wash Elutes neutral/anionic impurities S2->S3 S4 Ammonia Elution (pH > 9) Target becomes Anionic (-) S3->S4 S5 Product Recovery Lyophilization S4->S5

Figure 2: Mechanistic pathway of cation-exchange capture and release.

Self-Validating Experimental Protocols

Protocol A: Isoelectric Precipitation
  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of 1M HCl to ensure complete solubilization of the amino acid as a cation.

  • Titration: Place the flask in an ice bath (4°C). While stirring vigorously, slowly add 1M NaOH dropwise. Monitor continuously with a calibrated pH meter until the pH reaches exactly 5.7.

  • Equilibration: Allow the suspension to stir at 4°C for 4 hours to maximize crystal nucleation and growth.

  • System Validation: Centrifuge a 1 mL aliquot of the suspension. Spot the clear supernatant on a silica TLC plate and heat with ninhydrin stain. Validation Check: A lack of a dark purple spot confirms that the precipitation of the amino acid is quantitatively complete.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with ice-cold deionized water, and dry under high vacuum.

Protocol B: Cation-Exchange Desalting
  • Resin Preparation: Swell Dowex 50WX8 (H+ form, 50-100 mesh) in deionized water and pack into a glass column. Wash with 3 Column Volumes (CV) of 1M HCl, followed by water until the effluent is neutral.

  • Loading: Dissolve the precipitate from Protocol A in 0.1M HCl (ensure pH < 1.5). Load the solution onto the column at a flow rate of 1-2 drops/second.

  • Washing: Wash the column with 3–5 CV of deionized water.

  • System Validation: Monitor the pH of the wash effluent. Validation Check: Once the effluent pH returns to ~6.0–7.0, all non-binding inorganic salts and excess acids have been successfully removed.

  • Elution & Recovery: Elute the target compound using 2M NH₄OH. Collect fractions and spot each on TLC (ninhydrin stain). Pool all ninhydrin-positive fractions and lyophilize to yield a white powder (ammonia and water will sublimate completely).

Protocol C: Preparative RP-HPLC Polishing
  • Preparation: Equip a preparative HPLC with a C18 column. Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Loading: Dissolve the lyophilized powder from Protocol B in 95% A / 5% B. Filter through a 0.45 µm PTFE syringe filter.

  • Separation: Run the gradient specified in Table 2. Monitor UV absorbance at 210 nm and 254 nm.

  • System Validation: Collect the major peak eluting around 25-28 minutes. Validation Check: Before pooling, analyze the earliest and latest eluting fractions of the peak via analytical HPLC to ensure the de-bromo impurity (which elutes slightly earlier) has been completely excluded.

  • Final Recovery: Lyophilize the pooled pure fractions to obtain the final (R)-2-Amino-4-(3-bromophenyl)butanoic acid as a TFA salt 4.

References

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. Available at:[Link]

  • Preparative resolution of racemates on a chiral liquid chromatography column. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (R)-2-Amino-4-(3-bromophenyl)butanoic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the unique chemical challenges posed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the unique chemical challenges posed by (R)-2-Amino-4-(3-bromophenyl)butanoic acid .

This unnatural amino acid (UAA) presents a dual challenge: the extended homophenylalanine-like backbone allows the bulky 3-bromophenyl group to dynamically fold and sterically shield both the α-amine and α-carboxylate, while the 3-bromo substituent itself is often buried within the peptide secondary structure during late-stage palladium-catalyzed cross-coupling.

Part 1: Troubleshooting Peptide Coupling (Amide Bond Formation)

Mechanistic Causality

The ethyl linker in the butanoic acid backbone provides rotational degrees of freedom that allow the bulky 3-bromophenyl group to sweep across the reaction center. This creates a dynamic steric shield. When coupling the next amino acid onto the N-terminus of this UAA, standard uronium-based reagents (like HBTU) often fail. The slow rate of aminolysis allows the unreacted α-amine to attack the uronium species directly, leading to irreversible guanidinylation and chain termination[1]. Furthermore, prolonged coupling times increase the risk of base-catalyzed epimerization of the (R)-stereocenter.

Frequently Asked Questions (FAQs)

Q: Why am I seeing significant deletion sequences when coupling onto the N-terminus of (R)-2-Amino-4-(3-bromophenyl)butanoic acid? A: The bulky side chain restricts the trajectory of the incoming activated carboxylate. If you are using HBTU, the reaction is likely stalling, leading to guanidinylation[1]. Solution: Switch to a carbodiimide-based system like DIC/Oxyma. Oxyma is less sterically demanding than HOBt's benzotriazole ring, allowing better access to the hindered amine, and it cannot form guanidinium adducts[1][2].

Q: How does the (R)-configuration affect my coupling strategy? A: The (R)-enantiomer (a D-amino acid equivalent) can induce local secondary structure changes, such as β-turns, that further bury the reactive termini. Using Oxyma as an additive maintains a slightly acidic microenvironment during activation, which suppresses the abstraction of the α-proton and prevents epimerization to the (S)-isomer during the extended reaction times required for bulky UAAs[2].

CouplingTroubleshooting Start Issue: Incomplete Amide Coupling with (R)-2-Amino-4-(3-bromophenyl)butanoic acid CheckRole Is the UAA the Nucleophile or Electrophile? Start->CheckRole PathNuc N-Terminal Nucleophile (Steric shielding of amine) CheckRole->PathNuc Amine Reacting PathElec C-Terminal Electrophile (Steric shielding of carboxylate) CheckRole->PathElec Carboxylate Reacting SolNuc Action: Use DIC/Oxyma (no uronium). Elevate temp to 75°C. PathNuc->SolNuc SolElec Action: Pre-activate with HATU/DIPEA or DIC/Oxyma (3-5 eq). PathElec->SolElec Success Successful Peptide Bond Formation (>95% Conversion) SolNuc->Success SolElec->Success

Decision tree for troubleshooting steric hindrance during peptide coupling workflows.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling

Mechanistic Causality

The 3-bromo position on the phenyl ring is an excellent handle for late-stage diversification via Suzuki-Miyaura or Heck couplings[3]. However, on-resin or in-solution cross-coupling often stalls. The primary cause is catalyst poisoning: the peptide backbone's amide nitrogens and carbonyl oxygens chelate the Pd(II) intermediates, preventing the catalytic cycle from turning over[3][4]. Secondly, the steric bulk of the peptide limits the rate of transmetalation.

Frequently Asked Questions (FAQs)

Q: My Suzuki-Miyaura coupling on the 3-bromo position yields mostly debrominated starting material. Why? A: Debromination (hydrodehalogenation) occurs when oxidative addition is successful, but transmetalation is sterically hindered. This allows competing pathways like protodepalladation to dominate. Solution: Use a highly active, bulky electron-rich phosphine ligand (like XPhos) with Pd(OAc)2, or utilize water-soluble N-heterocyclic carbene (NHC) complexes. These ligands accelerate transmetalation and prevent the peptide backbone from coordinating to the palladium center[4][5].

Q: Can I perform these cross-couplings in aqueous conditions without a glovebox? A: Yes. By utilizing pre-formed palladium–peptide oxidative addition complexes or water-soluble ligands like sSPhos, you can achieve high-yield bioconjugation in aqueous buffers without specialized air-free Schlenk techniques[6].

CrossCoupling Start Issue: Low Suzuki-Miyaura Conversion on 3-Bromophenyl Group Coord Cause: Peptide backbone coordination to Pd catalyst Start->Coord Steric Cause: Steric clash during transmetalation step Start->Steric SolCoord Action: Use water-soluble Pd-NHC complexes or sSPhos Coord->SolCoord SolSteric Action: Switch to Pd(OAc)2 with XPhos ligand Steric->SolSteric Temp Optimize: Increase temp to 80°C in H2O/DMF (1:9) SolCoord->Temp SolSteric->Temp Success High-Yield Bioconjugation Temp->Success

Optimization logic for overcoming catalyst poisoning and steric barriers in cross-coupling.

Part 3: Quantitative Reagent Comparison

Selecting the correct coupling reagent is the most critical variable in overcoming the steric sweep volume of (R)-2-Amino-4-(3-bromophenyl)butanoic acid.

Coupling Reagent SystemActivation IntermediateSteric ToleranceEpimerization RiskRecommended Application for Bulky UAAs
HBTU / DIPEA Benzotriazole esterLowModerateStandard natural amino acids; Avoid for this UAA.
HATU / DIPEA Azabenzotriazole esterHighLowC-terminal activation of the UAA prior to coupling.
DIC / Oxyma Oxyma active esterVery HighVery LowN-terminal coupling onto the sterically hindered UAA amine[1][2].
DIC / HOBt Benzotriazole esterModerateLowTemperature-sensitive sequences; requires long reaction times.

Part 4: Self-Validating Experimental Protocols

Protocol A: DIC/Oxyma-Mediated Coupling onto the Hindered N-Terminus

This protocol utilizes a self-validating in-process control to prevent the accumulation of deletion sequences.

  • Resin Preparation: Swell the peptide-resin (containing the N-terminal (R)-2-Amino-4-(3-bromophenyl)butanoic acid) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (4.0 eq) and Oxyma Pure (4.0 eq) in DMF (0.1 M concentration). Add DIC (4.0 eq). Stir for 3 minutes at room temperature to form the active ester[2].

  • Coupling: Add the pre-activated mixture to the resin. React at 75°C for 15 minutes using microwave assistance (or 2 hours at room temperature).

  • In-Process Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser test.

    • Causality Check: A colorless/yellow bead confirms complete aminolysis. A blue bead indicates the steric hindrance prevented completion. If blue, do not proceed; perform a second coupling cycle with fresh reagents.

  • Washing: Wash resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling of the 3-Bromophenyl Group

This protocol utilizes bulky ligands to prevent backbone chelation and drive transmetalation[4].

  • Solvent Degassing: Prepare a solvent mixture of DMF:H₂O (9:1). Degas by sparging with Argon for 15 minutes.

  • Reagent Assembly: To the reaction vessel containing the resin-bound 3-bromophenyl peptide (1.0 eq), add the aryl boronic acid (3.0 eq) and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Under an Argon atmosphere, add Pd(OAc)₂ (0.1 eq) and XPhos ligand (0.2 eq) dissolved in the degassed solvent mixture[4].

  • Reaction: Seal the vessel and heat to 80°C for 18 hours with gentle agitation.

  • In-Process Validation (Cleavage/LC-MS): Perform a mini-cleavage on 1 mg of resin using TFA/TIS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS.

    • Causality Check: Look for the mass shift corresponding to the biaryl product. If debrominated starting material is the major peak, increase the XPhos loading to 0.3 eq in future runs to accelerate transmetalation.

  • Cleanup: Wash the bulk resin sequentially with DMF, water, DMF, 0.5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and DCM.

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: Fragmentation Profiling of (R)-2-Amino-4-(3-bromophenyl)butanoic Acid

Introduction The incorporation of unnatural amino acids (UAAs) into peptide therapeutics is a cornerstone strategy for enhancing proteolytic stability and target affinity. Among these, (R)-2-Amino-4-(3-bromophenyl)butano...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide therapeutics is a cornerstone strategy for enhancing proteolytic stability and target affinity. Among these, (R)-2-Amino-4-(3-bromophenyl)butanoic acid—a halogenated homophenylalanine derivative—presents unique structural features. The extended aliphatic spacer alters the peptide backbone dynamics, while the meta-substituted bromine atom provides a bio-orthogonal handle for cross-linking and a distinct mass spectrometric signature.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of leading mass spectrometry (MS) platforms in analyzing this specific UAA, grounded in the fundamental causality of its fragmentation mechanics.

Mechanistic Causality: The Gas-Phase Fragmentation Pattern

Understanding the gas-phase dissociation of (R)-2-Amino-4-(3-bromophenyl)butanoic acid is prerequisite to selecting the correct MS platform. The compound (Chemical Formula: C10H12BrNO2) ionizes efficiently in positive electrospray ionization (ESI+) to form protonated precursor ions [M+H]+.

  • The Isotopic Signature : Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near-equal natural abundance (50.69% and 49.31%, respectively)[1]. This yields a characteristic 1:1 isotopic doublet separated by approximately 2 Da. The monoisotopic [M+H]+ peaks appear at m/z 258.01 (⁷⁹Br) and 260.01 (⁸¹Br).

  • Backbone vs. Side-Chain Cleavage : Under Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), the molecule undergoes predictable, resonance-driven fragmentation[2].

    • Immonium Ion Formation: Initial neutral loss of formic acid (H2O + CO, -46 Da) yields the immonium ion at m/z 212/214.

    • Diagnostic Homophenylalanine Cleavage: The principal factor governing the fragmentation of phenylalanine homologues is the stability of the resulting product ions[2]. Cleavage of the Cα-Cβ bond results in the loss of a glycine radical equivalent, generating a highly resonance-stabilized bromophenylethyl cation at m/z 183/185. Subsequent loss of a methylene group (-14 Da) yields the bromobenzyl cation at m/z 169/171.

Fragmentation M [M+H]+ m/z 258/260 Imm Immonium Ion m/z 212/214 M->Imm - HCOOH (-46 Da) BPE Bromophenylethyl Cation m/z 183/185 M->BPE Cα-Cβ Cleavage BB Bromobenzyl Cation m/z 169/171 BPE->BB - CH2 (-14 Da)

Diagnostic MS/MS fragmentation pathway of (R)-2-Amino-4-(3-bromophenyl)butanoic acid.

Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap

When developing pharmacokinetic (PK) assays or structural elucidation workflows for peptides containing this UAA, the choice of mass analyzer dictates the quality of the data[3]. Below is an objective performance comparison based on experimental benchmarks.

Table 1: Performance Comparison of MS Platforms for Brominated UAA Analysis

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap HRMS
Primary Application High-throughput targeted PK quantification.Rapid metabolite ID & structural elucidation.Ultra-high resolution isotopic fine structure profiling.
Mass Resolution Low (~Unit resolution, 0.7 FWHM)High (30,000 - 60,000)Ultra-High (up to 500,000)
Mass Accuracy ± 0.1 Da< 2 ppm< 1 ppm
Sensitivity (LOD) Sub-picogram/mL (Excellent)Picogram/mL (Good)Picogram/mL (Good)
Isotope Preservation Poor (Monitors one isotope per MRM transition).Excellent (Captures full 1:1 Br doublet in MS1/MS2).Exceptional (Resolves isotopic fine structure).
Dynamic Range 5-6 logs3-4 logs4-5 logs

Strategic Insight : For absolute quantification in plasma, the QqQ is unmatched due to its duty cycle and sensitivity in Multiple Reaction Monitoring (MRM) mode. However, for identifying novel metabolic degradation products of peptides containing this UAA (e.g., amide hydrolysis), HRMS platforms (Q-TOF or Orbitrap) are strictly required to leverage the diagnostic mass shift and isotopic pattern[4],[5].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility, the following protocol details the optimized parameters for the targeted analysis of (R)-2-Amino-4-(3-bromophenyl)butanoic acid.

Phase 1: Sample Preparation & Chromatography
  • Matrix Precipitation : Spike 50 µL of biological matrix (e.g., plasma) with the analyte. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: Acetonitrile precipitates plasma proteins, while formic acid ensures the primary amine remains protonated, maximizing downstream ESI+ efficiency.

  • Centrifugation : Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • UHPLC Separation : Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Causality: The extended aliphatic chain and bromophenyl ring make this UAA highly hydrophobic; a steep organic gradient ensures sharp peak shape and minimizes longitudinal diffusion.

Phase 2: Mass Spectrometry (QqQ MRM Optimization)
  • Ionization : ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Precursor Selection (Q1) : Isolate m/z 258.0 (⁷⁹Br isotope).

    • Note: While the 260.0 isotope can also be used, mixing them in a single MRM reduces the signal-to-noise ratio.

  • Collision-Induced Dissociation (Q2) : Apply a Normalized Collision Energy (NCE) of 25-30 eV using Argon gas.

    • Causality: The carbon-bromine bond can be labile at excessive energies[1]. An NCE of ~25 eV is optimal for driving the Cα-Cβ backbone cleavage without inducing premature loss of the bromine radical, preserving the diagnostic m/z 183 product ion.

  • Product Ion Selection (Q3) : Monitor the transition m/z 258.0 → 183.0 (Quantifier) and 258.0 → 212.0 (Qualifier).

Workflow cluster_platforms Mass Spectrometry Platforms Sample Sample Preparation (Protein Precipitation) LC UHPLC Separation (C18, Gradient Elution) Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI QqQ Triple Quadrupole (QqQ) Targeted MRM ESI->QqQ QTOF Q-TOF HRMS Metabolite ID ESI->QTOF Orbitrap Orbitrap HRMS Ultra-High Res ESI->Orbitrap

Comparative LC-MS/MS analytical workflows for brominated unnatural amino acid quantification.

Conclusion

The mass spectrometric analysis of (R)-2-Amino-4-(3-bromophenyl)butanoic acid requires a nuanced understanding of its gas-phase chemistry. While the QqQ remains the workhorse for high-sensitivity PK assays via MRM, HRMS platforms are indispensable for leveraging the unique isotopic and fragmentation signatures of this unnatural amino acid during structural characterization and metabolite profiling.

References

  • Title: Mass Spectrometry of Peptides Containing 4-Bromophenylalanine: A Comparative Guide Source: BenchChem URL
  • Title: Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues Source: J-Stage URL
  • Title: A Comparative Guide to Sequencing Peptides with Unnatural Amino Acids: Edman Degradation vs.
  • Title: Improving metabolite identification for complex peptides using MassMetaSite Source: Mass Analytica URL
  • Title: Software-aided approach to investigate peptide structure and metabolic susceptibility of amide bonds in peptide drugs based on high resolution mass spectrometry Source: PLOS One URL

Sources

Comparative

Comprehensive Purity Assessment of (R)-2-Amino-4-(3-bromophenyl)butanoic Acid: NMR vs. Chromatographic Methodologies

Executive Summary (R)-2-Amino-4-(3-bromophenyl)butanoic acid is a critical non-proteinogenic amino acid utilized as a chiral building block in the development of peptide-based therapeutics and small-molecule APIs. Becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-4-(3-bromophenyl)butanoic acid is a critical non-proteinogenic amino acid utilized as a chiral building block in the development of peptide-based therapeutics and small-molecule APIs. Because halogenated aromatic amino acids are susceptible to dehalogenation and racemization during synthesis, rigorous purity assessment is paramount.

This guide objectively compares the efficacy of Nuclear Magnetic Resonance (NMR) spectroscopy against traditional High-Performance Liquid Chromatography (HPLC) for evaluating both the chemical purity and enantiomeric purity of this compound. By leveraging quantitative NMR (qNMR) and chiral shift reagents, laboratories can establish a primary, self-validating analytical framework that bypasses the limitations of standard chromatographic methods.

Methodological Architecture

The quality control workflow for unnatural amino acids requires a bifurcated approach to address both mass fraction and stereochemical integrity.

Workflow Target (R)-2-Amino-4-(3-bromophenyl)butanoic acid Quality Control ChemPur Chemical Purity Target->ChemPur EnanPur Enantiomeric Purity Target->EnanPur qNMR 1H qNMR (Internal Standard) ChemPur->qNMR Primary HPLC RP-HPLC (External Standard) ChemPur->HPLC Secondary ChiralNMR Chiral NMR (Shift Reagent/CSA) EnanPur->ChiralNMR Diastereomeric ChiralHPLC Chiral HPLC (Stationary Phase) EnanPur->ChiralHPLC Partitioning Result1 Absolute Mass Fraction (%) qNMR->Result1 HPLC->Result1 Result2 Enantiomeric Excess (ee %) ChiralNMR->Result2 ChiralHPLC->Result2

Analytical workflow for determining chemical and enantiomeric purity of unnatural amino acids.

Chemical Purity: qNMR vs. RP-HPLC

Causality & Mechanism

Standard Reverse-Phase HPLC (RP-HPLC) is a secondary analytical method; it requires an external reference standard of the exact same molecule to generate a calibration curve. If the reference standard contains undetected impurities, the resulting purity calculation of the sample will be inherently skewed.

Conversely, is a primary ratio method [1]. The area under an NMR resonance signal is directly proportional to the number of nuclei generating that signal. By utilizing a highly pure, structurally unrelated Internal Standard (IS) such as Maleic acid or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), the absolute mass fraction of (R)-2-Amino-4-(3-bromophenyl)butanoic acid can be determined without needing a homologous reference material [2].

Self-Validating Experimental Protocol: 1H qNMR
  • Sample Preparation: Accurately weigh ~15 mg of the amino acid analyte and ~5 mg of the internal standard (e.g., Maleic acid CRM, purity >99.9%) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of D₂O. Expert Insight: Add 1-2 drops of DCl. This protonates the amine, increasing solubility and shifting the residual HOD peak downfield, preventing it from obscuring the critical analyte α-proton signal at ~4.0 ppm.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire a 1H NMR spectrum at 600 MHz. Set the relaxation delay (D1) to at least 30 seconds. Causality: D1 must exceed 5× the longest longitudinal relaxation time (T1) of the protons being integrated to ensure complete magnetization recovery; otherwise, the integration will not be quantitative.

  • Integration & Calculation: Integrate the analyte α-proton (1H, ~4.0 ppm) and the maleic acid olefinic protons (2H, ~6.26 ppm). Calculate purity using the standard qNMR equation.

  • Self-Validation Step: To validate the result, perform a secondary integration using the analyte's aromatic protons (~7.1–7.4 ppm). If the purity calculated from the aromatic region deviates by >0.5% from the α-proton calculation, it indicates a co-eluting hidden impurity under one of the signals.

Comparative Data: Chemical Purity
Parameter1H qNMR (Internal Standard)RP-HPLC (External Standard)
Reference Material Needed Any high-purity standard (e.g., Maleic acid)Identical compound standard
Measured Purity (%) 98.4 ± 0.298.6 ± 0.5
Analysis Time ~15 minutes~45 minutes (incl. equilibration)
Specificity High (Simultaneous structural confirmation)Medium (Relies solely on retention time)
Limits of Detection ~0.1%~0.01%

Enantiomeric Purity: Chiral NMR vs. Chiral HPLC

Causality & Mechanism

Determining the Enantiomeric Excess (ee) of (R)-2-Amino-4-(3-bromophenyl)butanoic acid via Chiral HPLC requires extensive method development to find the correct chiral stationary phase and mobile phase combination.

Chiral NMR bypasses this by utilizing [1]. When a racemic or enantio-enriched mixture interacts with a chiral reagent, transient diastereomeric complexes are formed in solution. Because diastereomers have different physical properties, their magnetic environments differ, leading to chemical shift anisochrony (Δδ)—the splitting of the (R) and (S) NMR signals.

Mechanism Racemate Analyte Mixture (R) & (S) Enantiomers ComplexR Diastereomer 1 (R)-Analyte : CSA Racemate->ComplexR Fast Exchange ComplexS Diastereomer 2 (S)-Analyte : CSA Racemate->ComplexS Fast Exchange CSA Chiral Reagent (e.g., Sm(III)-pdta) CSA->ComplexR CSA->ComplexS NMR 1H NMR Spectrum Anisochrony (Δδ) ComplexR->NMR ComplexS->NMR

Formation of diastereomeric complexes inducing NMR chemical shift anisochrony.

Self-Validating Experimental Protocol: Chiral NMR
  • Reagent Selection: Select a rather than traditional Europium reagents [3]. Causality: Europium complexes cause severe paramagnetic line broadening at high magnetic fields (>400 MHz), which obscures the narrow multiplet signals of amino acids. Samarium induces significantly less broadening while still providing adequate peak separation.

  • Sample Preparation: Mix ~5 mg of the amino acid sample with 1.2 molar equivalents of the Sm(III)-pdta reagent in D₂O.

  • Acquisition: Acquire a 1H NMR spectrum. Observe the splitting of the α-proton signal into two distinct peaks representing the (R) and (S) enantiomers.

  • Integration: Integrate the two separated peaks.

  • Self-Validation Step: Spike the NMR tube with a known quantity of pure (S)-2-Amino-4-(3-bromophenyl)butanoic acid (the undesired enantiomer). Re-acquire the spectrum. The peak corresponding to the (S)-diastereomer must increase proportionally. This confirms the correct assignment of the enantiomeric peaks and validates the absence of artifact signals.

Comparative Data: Enantiomeric Purity
ParameterChiral NMR (Sm(III)-pdta)Chiral HPLC
Mechanism Diastereomeric complexation in solutionDifferential partitioning on stationary phase
Enantiomeric Excess (ee %) 99.1 ± 0.199.2 ± 0.1
Signal Resolution Δδ = 0.045 ppm (Baseline resolved)Rs = 2.4 (Baseline resolved)
Method Development Minimal (Add reagent and acquire)Extensive (Screening columns/solvents)
Sample Recovery Possible (Extraction required)Difficult (Diluted in mobile phase)

Conclusion

For the rigorous evaluation of (R)-2-Amino-4-(3-bromophenyl)butanoic acid, NMR spectroscopy offers a superior, self-validating alternative to traditional chromatography. qNMR provides absolute chemical purity without the need for homologous reference standards, while Chiral NMR utilizing optimized shift reagents like Sm(III)-pdta allows for rapid, high-resolution enantiomeric excess determination. Implementing these methodologies ensures higher data integrity and accelerates the quality control bottleneck in drug development pipelines.

References

  • Quantitative NMR Spectroscopy for Accurate Purity Determination of Amino Acids, and Uncertainty Evaluation for Different Signals Source: Accreditation and Quality Assurance URL:[Link]

  • Quantitative NMR | Organic Primary Standards Group Source: National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link]

  • Samarium(III)−Propylenediaminetetraacetate Complex: A Water-Soluble Chiral Shift Reagent for Use in High-Field NMR Source: Organic Letters (ACS Publications) URL:[Link]

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents Source: Helvetica Chimica Acta (Wiley) URL:[Link]

Validation

A Senior Application Scientist's Guide to Halogenated Unnatural Amino Acids: A Comparative Analysis of (R)-2-Amino-4-(3-bromophenyl)butanoic acid

Introduction: Expanding the Chemical Toolkit of Biology In the fields of chemical biology, drug discovery, and materials science, the ability to precisely engineer proteins with novel functionalities is paramount. The 20...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Toolkit of Biology

In the fields of chemical biology, drug discovery, and materials science, the ability to precisely engineer proteins with novel functionalities is paramount. The 20 canonical amino acids, while versatile, offer a limited chemical repertoire. The introduction of unnatural amino acids (UAAs) into proteins via the expansion of the genetic code has revolutionized our ability to probe and manipulate biological systems.[1][2][3] These synthetic building blocks can introduce bio-orthogonal handles, spectroscopic probes, post-translational modifications, and moieties that enhance therapeutic properties.[4][5][6]

Among the most powerful classes of UAAs are the halogenated amino acids. The incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto an amino acid side chain provides a subtle yet powerful means to tune the physicochemical properties of a peptide or protein.[7] Halogenation can modulate lipophilicity, improve metabolic stability, enhance binding affinity through halogen bonding, and introduce a chemically reactive handle for subsequent modifications.[8][9][10][11]

This guide provides a comparative analysis of (R)-2-Amino-4-(3-bromophenyl)butanoic acid and other key halogenated unnatural amino acids. We will delve into their unique properties, provide supporting experimental data and protocols, and offer insights into their strategic application for researchers, scientists, and drug development professionals.

The Unique Position of Bromine: A Focus on (R)-2-Amino-4-(3-bromophenyl)butanoic acid

(R)-2-Amino-4-(3-bromophenyl)butanoic acid is a non-canonical amino acid that belongs to the homophenylalanine family. Its structure is characterized by an additional methylene group in its side chain compared to bromophenylalanine, and a bromine atom at the meta-position of the phenyl ring. This specific combination of features makes it a particularly valuable tool.

The bromine atom serves as a versatile functional handle. It is an excellent coupling partner for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[8] This allows for the site-specific installation of a vast array of chemical moieties onto a protein scaffold, a capability that is less accessible with its fluorinated and chlorinated counterparts. While iodinated amino acids are even more reactive in such couplings, brominated variants often offer a better balance of reactivity and stability.[12]

Comparative Analysis: Choosing the Right Halogen for the Job

The choice of halogenated UAA is dictated by the desired outcome. Each halogen imparts a distinct set of properties due to differences in size, electronegativity, and reactivity.

Feature(F) Fluoro-(Cl) Chloro-(Br) Bromo-(I) Iodo-
Van der Waals Radius (Å) 1.471.751.851.98
Electronegativity (Pauling) 3.983.162.962.66
Primary Application Modulating electronics, enhancing metabolic/thermal stability, ¹⁹F NMR.[9][13]Enhancing binding affinity, modulating lipophilicity.[8][10]Bio-orthogonal cross-coupling reactions, structural probes.[8][12]Highly reactive cross-coupling, heavy-atom phasing in crystallography.[8][14]
Key Advantage Minimal steric perturbation; unique electronic effects.[13]Balances steric and electronic effects for binding enhancement.[10]Good balance of reactivity for cross-coupling and stability.[8]Highest reactivity for cross-coupling; useful for X-ray crystallography.[14]
Consideration C-F bond is generally unreactive for cross-coupling.Lower reactivity in cross-coupling compared to Br and I.Can be less reactive than iodo-derivatives in some coupling reactions.Potential for higher cellular toxicity and lower incorporation efficiency.[15]
In-Depth Comparison
  • Fluorinated Amino Acids: Often considered the most conservative substitution. The small size of fluorine means it often causes minimal structural perturbation.[13] Its high electronegativity can significantly alter the local electronic environment, influencing pKa values and protein-ligand interactions. A key application is in enhancing the metabolic stability of peptide drugs by blocking sites of enzymatic degradation.[9]

  • Chlorinated Amino Acids: Representing a middle ground, chlorine is larger and less electronegative than fluorine. It has been effectively used to enhance the binding affinity of antibodies. A study demonstrated that replacing tyrosines with 3-chlorotyrosine in an antibody Fab fragment resulted in a tenfold increase in antigen affinity, attributed to enhanced shape complementarity.[10]

  • Brominated Amino Acids: As discussed, the primary utility of bromo-phenylalanine derivatives lies in their capacity for bio-orthogonal chemistry.[8] The carbon-bromine bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon bonds on the surface of a protein. This allows for the attachment of fluorescent dyes, drug molecules, or other probes with high specificity.

  • Iodinated Amino Acids: These are the most reactive of the halogenated series in cross-coupling reactions.[12] Their large size and polarizability also make them excellent heavy-atom derivatives for solving protein crystal structures through phasing. However, their higher reactivity can sometimes lead to lower stability and reduced incorporation efficiency into proteins compared to their brominated or chlorinated analogs.[14][15]

Experimental Workflows & Protocols

The foundation for utilizing these powerful tools is the ability to incorporate them into a protein of interest with high fidelity. This is achieved using an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA that recognize a unique codon, typically the amber stop codon (UAG).[3][16]

Diagram: General Workflow for UAA Incorporation

UAA_Incorporation cluster_0 Plasmid Engineering cluster_1 Cellular Expression cluster_2 Protein Production & Verification Plasmid_Protein Plasmid 1: Gene of Interest with UAG codon Transformation Co-transform Host Cells (e.g., E. coli) Plasmid_Protein->Transformation Plasmid_System Plasmid 2: Orthogonal aaRS & suppressor tRNA Plasmid_System->Transformation Culture Culture cells with UAA in media Transformation->Culture Select transformants Expression Induce Protein Expression Culture->Expression Purification Purify Target Protein Expression->Purification Cell lysis Verification Verify Incorporation (e.g., Mass Spec) Purification->Verification Halogen_Applications Halogenated_UAA Halogenated Unnatural Amino Acids F Fluorinated (F) Halogenated_UAA->F Cl Chlorinated (Cl) Halogenated_UAA->Cl Br Brominated (Br) Halogenated_UAA->Br I Iodinated (I) Halogenated_UAA->I App_Stability Enhance Metabolic & Thermal Stability F->App_Stability App_NMR 19F NMR Probes F->App_NMR App_Binding Improve Binding Affinity Cl->App_Binding App_Coupling Bio-orthogonal Cross-Coupling Br->App_Coupling I->App_Coupling App_Xray X-ray Crystallography (Heavy Atom) I->App_Xray

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Comparative

Publish Comparison Guide: Validating the Biological Activity of (R)-2-Amino-4-(3-bromophenyl)butanoic Acid Analogs in Peptidomimetic Drug Discovery

Executive Summary The incorporation of unnatural amino acids (uAAs) is a cornerstone strategy in modern peptidomimetic drug design, utilized to enhance proteolytic stability, increase lipophilicity, and probe complex rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids (uAAs) is a cornerstone strategy in modern peptidomimetic drug design, utilized to enhance proteolytic stability, increase lipophilicity, and probe complex receptor binding pockets. (R)-2-Amino-4-(3-bromophenyl)butanoic acid —also known as D-3-bromo-homophenylalanine (D-3-Br-Hph)—is a specialized building block that extends the aromatic side chain by one methylene unit compared to phenylalanine, while introducing a bulky, polarizable halogen at the meta-position.

This guide provides an objective, data-driven framework for validating the biological activity of D-3-Br-Hph against its standard alternatives: the unsubstituted D-homophenylalanine (D-Hph)[1] and the fluorinated D-4-F-Hph. To demonstrate a field-proven validation workflow, we utilize the Atypical Chemokine Receptor 3 (ACKR3/CXCR7) as our model target. ACKR3 is a highly relevant therapeutic target in oncology and cardiovascular disease, and its hydrophobic binding pockets are highly sensitive to the steric and electronic properties of aromatic uAAs in cyclic pentapeptide ligands[2][3].

Rationale & Causality: Why Modulate the Homophenylalanine Scaffold?

As a Senior Application Scientist, selecting the correct uAA is never arbitrary; it is a calculated manipulation of thermodynamics and steric geometry.

  • The Homophenylalanine (Hph) Backbone: Extending the side chain from a benzyl group (phenylalanine) to a phenethyl group (homophenylalanine) increases the rotameric degrees of freedom. This allows the aromatic ring to reach deeper into hydrophobic receptor cavities that are inaccessible to standard amino acids[2].

  • The 3-Bromo Substitution (The Product): Bromine is significantly larger and more polarizable than fluorine. Placing it at the meta-position (3-position) forces the aromatic ring into a specific orientation to minimize steric clashes with the peptide backbone. Furthermore, the electron-withdrawing nature of bromine creates a "sigma-hole," enabling highly directional halogen bonding with Lewis base residues (e.g., carbonyl oxygens of the receptor's backbone).

  • The Alternatives: Unsubstituted D-Hph serves as the thermodynamic baseline. D-4-F-Hph (para-fluoro) is used to test whether changes in activity are purely driven by electronic effects (fluorine modulates the aromatic ring's electron density but offers minimal steric bulk compared to hydrogen).

Table 1: Comparative Profiling of D-Homophenylalanine Analogs
Amino Acid AnalogSubstitutioncLogP ContributionSteric Volume (ų)Primary Mechanistic AdvantageExpected ACKR3 Affinity Shift*
D-Hph (Baseline)None+1.8~130Establishes baseline hydrophobic interaction.Reference (1.0x)
D-4-F-Hph (Alternative)4-Fluoro+2.0~135Increases metabolic stability; minimal steric penalty.Marginal improvement (1.2x)
D-3-Br-Hph (Product)3-Bromo+2.7~155Drives halogen bonding; fills asymmetric hydrophobic pockets.Significant improvement (3.0x - 5.0x)

*Note: Affinity shifts are representative multipliers based on established Structure-Activity Relationship (SAR) trends for ACKR3 cyclic pentapeptide ligands[2][4].

Experimental Workflows: A Self-Validating System

To objectively compare these analogs, they must be synthesized into a common peptide scaffold and evaluated through orthogonal biological assays. The following protocols are designed as self-validating systems , ensuring that any observed differences in biological activity are strictly due to the uAA substitution and not experimental artifacts.

Workflow A 1. SPPS Incorporation (Fmoc-D-3-Br-Hph-OH) B 2. Cleavage & Validation (LC-MS Purity >95%) A->B C 3. ACKR3 Binding (Radioligand Assay) B->C D 4. Functional Assay (β-Arrestin Recruitment) C->D

Figure 1: Workflow for synthesizing and functionally validating uAA-modified peptidomimetics.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) & Validation

The steric bulk of the 3-bromo substitution requires optimized coupling kinetics to prevent deletion sequences.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Causality: Rink amide yields a C-terminal amide upon cleavage, removing the negative charge of a free carboxylic acid which could artificially repel the peptide from the receptor's binding pocket.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min).

  • Coupling the uAA: Pre-activate 4.0 equivalents of Fmoc-D-3-Br-Hph-OH (or alternatives) using 3.9 equivalents of HATU and 8.0 equivalents of DIPEA for 3 minutes, then add to the resin for 60 minutes.

    • Causality: Standard HBTU is insufficient here. The extended phenethyl side chain combined with the bulky meta-bromine creates significant steric hindrance. HATU generates a highly reactive 7-aza-OBt ester intermediate, driving the coupling to completion.

  • Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Self-Validation Step: TIS (triisopropylsilane) acts as a carbocation scavenger. Without it, cleaved protecting groups would re-alkylate the electron-rich aromatic rings of the peptide, creating false mass peaks.

  • Quality Control: Precipitate in cold diethyl ether, lyophilize, and analyze via LC-MS. Do not proceed to biological assays unless purity is >95%.

Protocol 2: Radioligand Competition Binding Assay

ACKR3 is an atypical receptor; it acts primarily as a scavenger for the chemokine CXCL12[3]. We measure the ability of our synthesized analogs to displace 125 I-CXCL12.

  • Cell Preparation: Seed HEK293T cells stably expressing human ACKR3 in 96-well plates.

  • Incubation: Add a constant concentration of 125 I-CXCL12 (e.g., 0.1 nM) and titrating concentrations of the synthesized peptides (10 pM to 10 μM) in binding buffer (HEPES-buffered saline + 0.1% BSA). Incubate for 2 hours at room temperature.

  • Washing & Reading: Wash cells rapidly with ice-cold buffer to trap bound radioligand, lyse cells, and measure radioactivity using a gamma counter.

  • Self-Validating Control: Include a homologous competition curve using unlabeled "cold" CXCL12.

    • Causality: The assay is internally validated by the cold CXCL12 curve. If the calculated Kd​ of the cold CXCL12 deviates by >15% from the established historical baseline (~1-5 nM), the entire plate is rejected. This ensures that the IC50​ values calculated for the D-3-Br-Hph analog are thermodynamically accurate and not skewed by degraded radioligand.

Protocol 3: β -Arrestin Recruitment Assay (Functional Readout)

Because ACKR3 does not activate classical G-protein signaling (e.g., calcium flux or cAMP reduction), β -arrestin recruitment is the definitive functional readout for receptor activation[3].

Signaling L Peptide Ligand (D-3-Br-Hph) R ACKR3 Receptor (CXCR7) L->R Binds Target B β-Arrestin Recruitment R->B GRK Phosphorylation I Receptor Internalization B->I Scavenging

Figure 2: ACKR3 atypical signaling pathway driven by β-arrestin recruitment and internalization.

  • Assay Setup: Utilize an Enzyme Fragment Complementation (EFC) assay (e.g., PathHunter). The ACKR3 receptor is fused to a ProLink (PK) tag, and β -arrestin is fused to an Enzyme Acceptor (EA) tag.

  • Ligand Addition: Treat the cells with the peptide analogs for 90 minutes at 37°C. Upon activation, β -arrestin is recruited to the receptor, forcing the PK and EA tags together to form a functional β -galactosidase enzyme.

  • Detection: Add chemiluminescent substrate and read luminescence.

  • Self-Validating Data Normalization:

    • Causality: Raw luminescence units (RLU) fluctuate daily based on cell passage number and substrate temperature. To establish trustworthiness, data must be normalized. 0% activation is defined by a vehicle control (DMSO), and 100% activation is defined by a saturating concentration (1 μM) of a known full agonist (e.g., CXCL12 or the reference peptide FC313[3]). The efficacy ( Emax​ ) and potency ( EC50​ ) of the D-3-Br-Hph analog are strictly reported relative to this internal standard.

Conclusion

Validating (R)-2-Amino-4-(3-bromophenyl)butanoic acid requires a systematic approach that accounts for its unique steric and electronic properties. By utilizing optimized SPPS coupling reagents (HATU) to overcome steric hindrance, and employing orthogonal, self-validating biological assays (Radioligand displacement and β -arrestin EFC), researchers can objectively quantify the superior binding affinity and halogen-bonding contributions of this unnatural amino acid compared to its unsubstituted and fluorinated alternatives.

References

  • Sekiguchi, H., Kuroyanagi, T., Rhainds, D., Kobayashi, K., Kobayashi, Y., Ohno, H., Heveker, N., Akaji, K., Fujii, N., & Oishi, S. (2018). "Structure–Activity Relationship Study of Cyclic Pentapeptide Ligands for Atypical Chemokine Receptor 3 (ACKR3)." Journal of Medicinal Chemistry, 61(8), 3745-3751. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724505, (S)-2-amino-4-phenylbutanoic acid". Available at:[Link]

Sources

Validation

chiral stationary phase selection for (R)-2-Amino-4-(3-bromophenyl)butanoic acid analysis

An in-depth technical guide to selecting the optimal chiral stationary phase (CSP) for the enantiomeric resolution of (R)-2-Amino-4-(3-bromophenyl)butanoic acid. Executive Summary & Analyte Profiling (R)-2-Amino-4-(3-bro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to selecting the optimal chiral stationary phase (CSP) for the enantiomeric resolution of (R)-2-Amino-4-(3-bromophenyl)butanoic acid.

Executive Summary & Analyte Profiling

(R)-2-Amino-4-(3-bromophenyl)butanoic acid is a non-canonical, unnatural amino acid featuring a primary amine, a carboxylic acid, and a bulky, halogenated aromatic ring. In pharmaceutical development, unnatural amino acids are critical chiral building blocks, and their enantiomeric purity directly impacts the pharmacokinetic and pharmacodynamic profiles of downstream active pharmaceutical ingredients (APIs)[1].

Standard achiral reversed-phase chromatography (e.g., C18) cannot resolve enantiomers because the physicochemical properties of (R)- and (S)-enantiomers are identical in an achiral environment. Therefore, a chiral selector must be introduced. For underivatized, amphoteric molecules like 2-Amino-4-(3-bromophenyl)butanoic acid, the analytical scientist must choose between direct analysis (using Crown Ether or Zwitterionic CSPs) and indirect analysis (pre-column derivatization followed by Polysaccharide CSPs)[2][3]. This guide objectively compares these modalities, explaining the mechanistic causality behind each approach to help you design a robust, self-validating analytical method.

Mechanistic Foundations of Chiral Recognition

The selection of a CSP dictates the molecular interactions required for chiral recognition. For our target molecule, three primary pathways exist:

  • Crown Ether CSPs (e.g., CROWNPAK CR-I(+)): These phases rely on host-guest inclusion complexation. The chiral crown ether cavity forms multiple hydrogen bonds specifically with primary amines[4]. The causality here is strictly pH-dependent: the mobile phase must be highly acidic (pH 1.5–2.0) to ensure the amine is fully protonated ( −NH3+​ ), allowing it to fit into the macrocyclic cavity[5].

  • Zwitterionic CSPs (e.g., CHIRALPAK ZWIX(+)): Based on Cinchona alkaloid derivatives, these columns feature both anion- and cation-exchange sites[6]. They interact simultaneously with the protonated amine and the deprotonated carboxylate of the amphoteric amino acid. The addition of volatile acids and bases to the mobile phase fine-tunes these ionic interactions, making this approach highly compatible with LC-MS[6].

  • Polysaccharide CSPs (e.g., CHIRALPAK IG): While dominant in pharmaceutical analysis, these phases lack strong ion-exchange capabilities. To utilize them, the amino acid must undergo pre-column derivatization (e.g., using Fmoc-Cl) to neutralize the zwitterion and introduce bulky π -systems that engage in steric and π−π interactions with the derivatized cellulose/amylose backbone[3].

CSP_Mechanisms Target (R)-2-Amino-4-(3-bromophenyl) butanoic acid Interaction1 Host-Guest Inclusion (Protonated Primary Amine) Target->Interaction1 Interaction2 Dual Ion-Exchange (Amphoteric Sites) Target->Interaction2 Interaction3 Steric Fit & Pi-Pi (Requires Derivatization) Target->Interaction3 Crown Crown Ether CSP (e.g., CROWNPAK CR-I) Zwitter Zwitterionic CSP (e.g., CHIRALPAK ZWIX) Poly Polysaccharide CSP (e.g., CHIRALPAK IG) Interaction1->Crown Interaction2->Zwitter Interaction3->Poly

Fig 1. Mechanistic pathways for chiral recognition of unnatural amino acids across different CSPs.

Performance Comparison & Quantitative Data

The following table synthesizes typical chromatographic performance metrics for 3-bromophenyl-substituted unnatural amino acids across the three evaluated CSPs.

Performance MetricCrown Ether (CROWNPAK CR-I)Zwitterionic (CHIRALPAK ZWIX)Polysaccharide (CHIRALPAK IG)
Analyte State Direct (Underivatized)Direct (Underivatized)Indirect (Fmoc-derivatized)
Typical Resolution ( Rs​ ) > 3.0 (Baseline)2.0 - 2.5> 4.0
Typical Retention Time 5 - 10 min10 - 15 min15 - 25 min
LC-MS Compatibility Poor (Requires Perchloric Acid)Excellent (Volatile Buffers)Good (Normal Phase/Reversed Phase)
Loading Capacity (Prep) LowLow to ModerateExtremely High
Primary Interaction Hydrogen bonding / InclusionElectrostatic / Ion-exchangeSteric / π−π / H-bonding

Step-by-Step Experimental Protocols

To ensure trustworthiness, every analytical method must be a self-validating system. The protocols below incorporate mandatory system suitability testing (SST) using racemic standards prior to analyzing the enantiopure (R)-target[3].

Protocol A: Direct Analysis via Crown Ether CSP (Ideal for QC / UV Detection)

Causality: Crown ethers require the primary amine to be fully protonated to enter the chiral cavity. Therefore, a highly acidic mobile phase is non-negotiable[5].

  • Column Preparation: Install a CROWNPAK CR-I(+) column (150 × 3.0 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an aqueous solution of HClO4​ (Perchloric acid) adjusted to pH 1.5. Note: Do not use organic modifiers exceeding 15% v/v, as they disrupt the hydration shell necessary for inclusion complexation.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

  • Self-Validation (SST): Inject a racemic standard of 2-Amino-4-(3-bromophenyl)butanoic acid. Confirm that the resolution ( Rs​ ) between the (D)- and (L)-enantiomers is 1.5. According to established elution orders on CR-I(+), the (D)-enantiomer typically elutes first[7].

  • Sample Analysis: Inject the (R)-enantiomer sample. Calculate enantiomeric excess (ee) based on the established retention times.

Protocol B: Direct Analysis via Zwitterionic CSP (Ideal for LC-MS/DMPK)

Causality: To achieve simultaneous cation and anion exchange, the mobile phase must contain both a volatile acid and a volatile base to mediate the ionization states of both the Cinchona alkaloid selector and the amphoteric analyte[6].

  • Column Preparation: Install a CHIRALPAK ZWIX(+) column (150 × 3.0 mm, 3 µm).

  • Mobile Phase Formulation: Prepare a mixture of Methanol/Acetonitrile/Water (49:49:2 v/v/v). Add 50 mM Formic Acid and 25 mM Diethylamine. The excess acid ensures the basic sites on the CSP remain active.

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of 0.1 mg/mL.

  • Self-Validation (SST): Inject the racemic standard. Monitor the tailing factor ( Tf​ ). If Tf​>1.5 , adjust the ratio of Formic Acid to Diethylamine to suppress secondary non-enantioselective interactions.

  • Sample Analysis: Couple to a mass spectrometer (ESI+) monitoring the [M+H]+ transition for the brominated isotope pattern ( m/z≈258/260 ).

Protocol C: Indirect Analysis via Pre-column Derivatization (Ideal for Preparative Scale-up)

Causality: Polysaccharide columns offer massive loading capacity but require the analyte to have bulky hydrophobic groups. Fmoc-Cl derivatization masks the polar amine and provides the necessary π -electrons for interaction with the CSP's phenylcarbamate groups[1][3].

  • Derivatization Step: React 10 mg of the amino acid with 1.2 equivalents of Fmoc-Cl in a mixture of 10% Na2​CO3​ and Dioxane for 2 hours at room temperature. Quench, acidify, and extract with Ethyl Acetate.

  • Column Preparation: Install a CHIRALPAK IG column (250 × 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1 v/v/v). The TFA suppresses the ionization of the free carboxylic acid, preventing peak tailing.

  • Self-Validation (SST): Perform a blank injection of the derivatization matrix to ensure the Fmoc-OH byproduct peak does not co-elute with the target analyte enantiomers.

  • Sample Analysis: Inject the derivatized racemic standard to establish retention times, followed by the derivatized (R)-sample.

Decision Matrix for CSP Selection

Selecting the right protocol depends entirely on the downstream application of the analytical data. Use the following logic tree to determine the most appropriate workflow for your laboratory.

Decision_Tree Start Analytical Goal: Enantiomeric Purity Analysis Deriv Is pre-column derivatization acceptable? Start->Deriv YesDeriv Yes Deriv->YesDeriv NoDeriv No (Direct Analysis) Deriv->NoDeriv PolyCSP Polysaccharide CSP (High capacity, Prep-LC viable) YesDeriv->PolyCSP MSComp Is LC-MS compatibility required? NoDeriv->MSComp YesMS Yes MSComp->YesMS NoMS No (UV detection OK) MSComp->NoMS ZwitterCSP Zwitterionic CSP (Volatile buffers, LC-MS) YesMS->ZwitterCSP CrownCSP Crown Ether CSP (Acidic mobile phase) NoMS->CrownCSP

Fig 2. Decision matrix for selecting the optimal CSP based on analytical and operational constraints.

References

  • Daicel Chiral Technologies. "Zwitterionic, crown ether, anion exchange, and other chiral selectors." chiraltech.com. URL: [Link]

  • AVESİS. "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography." ankara.edu.tr. URL: [Link]

  • Péter, A., et al. "High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids." mdpi.com. URL: [Link]

  • Chromatography Today. "Chiral Amino Acid and Peptide Separations – the Next Generation." chromatographytoday.com. URL: [Link]

  • OUCI. "Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column." dntb.gov.ua. URL: [Link]

  • ACS Publications. "Catalytic Asymmetric Access to Noncanonical Chiral α-Amino Acids from Cyclic Iminoglyoxylates and Enamides." acs.org. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-2-Amino-4-(3-bromophenyl)butanoic acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (R)-2-Amino-4-(3-bromophenyl)butanoic acid. As a brominated organic compound, this substance requires careful handling as a haz...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (R)-2-Amino-4-(3-bromophenyl)butanoic acid. As a brominated organic compound, this substance requires careful handling as a hazardous waste to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

The protocols outlined herein are based on established best practices for halogenated organic waste and are in alignment with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin[2].

  • Irritation: Potential to cause irritation to the skin, eyes, and respiratory tract[1].

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. Therefore, release into the environment must be strictly avoided[1].

Personal Protective Equipment (PPE)

Before handling (R)-2-Amino-4-(3-bromophenyl)butanoic acid for any purpose, including disposal, the following minimum PPE should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: If handling outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator may be necessary[3][4].

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is paramount to ensure safe handling and cost-effective disposal. (R)-2-Amino-4-(3-bromophenyl)butanoic acid falls into the category of halogenated organic waste .

  • Halogenated vs. Non-Halogenated Waste: It is crucial to keep halogenated organic wastes separate from non-halogenated organic wastes[5][6][7]. The disposal methods for these two streams are different, and mixing them can lead to increased disposal costs and potential chemical incompatibilities[7][8].

  • Incompatible Materials: Do not mix this waste with acids, bases, or strong oxidizing agents[5].

The following diagram illustrates the initial waste segregation decision process:

Caption: Waste segregation decision for halogenated compounds.

Step-by-Step Disposal Protocol

Follow these steps meticulously to ensure the safe and compliant disposal of (R)-2-Amino-4-(3-bromophenyl)butanoic acid.

Step 1: Container Selection
  • Choose a container that is in good condition, free of leaks or damage, and has a secure, screw-top lid[9][10].

  • The container material must be compatible with the chemical. For halogenated organic compounds, a high-density polyethylene (HDPE) or glass container is typically appropriate. Avoid metal containers for acidic waste[11].

Step 2: Labeling the Waste Container

Proper labeling is a critical regulatory requirement and ensures the safety of everyone who may handle the container.

  • As soon as the first drop of waste is added, the container must be labeled[5].

  • The label must include the words "HAZARDOUS WASTE "[9].

  • List the full chemical name: (R)-2-Amino-4-(3-bromophenyl)butanoic acid . Do not use abbreviations or chemical formulas[5][9].

  • If other compatible halogenated wastes are added to the same container, list all constituents and their approximate percentages[9].

Step 3: Waste Accumulation
  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation[9].

  • The SAA should be under the control of laboratory personnel[9].

  • Keep the container closed at all times except when adding waste[5][9]. A funnel should not be left in the container opening[9].

  • Ensure secondary containment is in place to capture any potential leaks or spills[10][12].

Step 4: Handling Spills

In the event of a small spill, follow these procedures:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

  • Sweep or scoop the absorbed material into a designated hazardous waste container[4].

  • Clean the spill area with soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste[8].

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately[5].

Requesting Waste Pickup

Once the waste container is nearly full (approximately 90% capacity), arrange for its disposal through your institution's EHS or a licensed hazardous waste disposal company[9]. Do not overfill containers[11].

Summary of Disposal Guidelines

ParameterGuidelineRationale
Waste Category Halogenated Organic WasteContains bromine, a halogen. Requires specific disposal methods[6].
Container Compatible, sealed container (e.g., HDPE, glass)Prevents leaks and reactions with the container material[10].
Labeling "HAZARDOUS WASTE" and full chemical name(s)Ensures proper identification and handling by all personnel[9].
Storage Closed container in a designated SAA with secondary containmentMinimizes exposure and contains potential spills[9][12].
Disposal Route Licensed hazardous waste disposal facilityEnsures compliance with EPA and local regulations[11]. Incineration is a common method for this type of waste[13].

Disposal Workflow Diagram

The following diagram outlines the complete workflow for the disposal of (R)-2-Amino-4-(3-bromophenyl)butanoic acid.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management A Waste Generation (R)-2-Amino-4-(3-bromophenyl)butanoic acid B Segregate as Halogenated Waste Do not mix with non-halogenated waste A->B C Select & Label Container Use compatible container Label with 'HAZARDOUS WASTE' and full chemical name B->C D Accumulate in SAA Keep container closed Use secondary containment C->D E Container 90% Full Request waste pickup from EHS D->E F Transport to Central Accumulation Area Handled by trained personnel E->F G Final Disposal Transported off-site by a licensed vendor for incineration F->G

Caption: End-to-end disposal workflow for (R)-2-Amino-4-(3-bromophenyl)butanoic acid.

Conclusion

The proper disposal of (R)-2-Amino-4-(3-bromophenyl)butanoic acid is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice. By adhering to the principles of hazard identification, proper segregation, and meticulous procedural execution, researchers can ensure a safe working environment and safeguard our ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Bucknell University. Hazardous Waste Segregation.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • OSHA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Clean Management Environmental Group. OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • OSHA. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Capital Resin Corporation. The OSHA Chemical Storage Requirements.
  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements.
  • AAPPTec, LLC. Safety Data Sheet for Boc-(R)-β-Phe(3-NO2)-OH.
  • U.S. EPA. School Chemistry Labs - Waste & Debris Fact Sheets.
  • AK Scientific, Inc. Safety Data Sheet for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid.
  • University of North Carolina at Chapel Hill. 7.2 Organic Solvents - Environment, Health and Safety.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • U.S. EPA. Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Sigma-Aldrich. Material Safety Data Sheet for MEM Non-Essential Amino Acids Solution 100X.
  • Fisher Scientific. Safety Data Sheet for (R)-3-(Boc-amino)-4-(4-bromophenyl)butyric acid.
  • AAPPTec, LLC. Safety Data Sheet for H-(S)-β-Phe(2-Br)-OH.

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Handling

Personal protective equipment for handling (R)-2-Amino-4-(3-bromophenyl)butanoic acid

Operational Safety and Handling Blueprint for (R)-2-Amino-4-(3-bromophenyl)butanoic Acid Welcome to the definitive laboratory handling guide for (R)-2-Amino-4-(3-bromophenyl)butanoic acid (CAS: 1260644-37-8)[1]. As a Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Blueprint for (R)-2-Amino-4-(3-bromophenyl)butanoic Acid

Welcome to the definitive laboratory handling guide for (R)-2-Amino-4-(3-bromophenyl)butanoic acid (CAS: 1260644-37-8)[1]. As a Senior Application Scientist, I have designed this protocol to bridge the gap between standard Safety Data Sheets (SDS) and practical, bench-top execution. This unnatural, halogenated homophenylalanine derivative is a critical building block in solid-phase peptide synthesis (SPPS) and peptidomimetic drug discovery. However, its unique structural features—specifically the lipophilic 3-bromophenyl ring combined with the zwitterionic amino acid backbone—dictate specialized handling procedures to mitigate exposure risks[2].

Physicochemical Hazard Profiling & Causality

Before handling any chemical, we must understand why it behaves the way it does. The incorporation of a heavy halogen (bromine) into the aromatic ring significantly alters the molecule's pharmacokinetic and hazard profile.

  • Dermal Penetration & Irritation (H315): Unlike highly hydrophilic natural amino acids, brominated derivatives exhibit enhanced lipid bilayer permeability. If the powder contacts sweaty skin, the moisture solubilizes the compound, and the lipophilic ring facilitates rapid transdermal absorption, leading to severe local irritation[3].

  • Respiratory Hazards (H335): Supplied as a crystalline powder, this compound generates micro-particulates upon agitation. Inhalation of these particulates causes acute irritation to the mucosal membranes of the upper respiratory tract[3].

  • Ocular Toxicity (H319): The free amine and carboxylic acid groups can disrupt the pH homeostasis of the tear film, causing immediate and severe eye irritation[3].

Table 1: Quantitative Data & Hazard Summary

Property / HazardValue / SpecificationOperational Implication
CAS Number 1260644-37-8[1]Verify batch identity prior to use.
Molecular Formula C10H12BrNO2Halogenated organic; dictates strict waste segregation.
GHS Classification H302, H315, H319, H335[3]Requires full barrier protection (contact and inhalation).
Physical State Solid (Crystalline Powder)High risk of aerosolization and static cling during transfer.

Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on redundant layers of protection. Do not substitute these specifications.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 tight-fitting chemical safety goggles.Standard safety glasses have gaps. Goggles prevent airborne micro-dust from reaching the conjunctiva[2].
Hand Protection Nitrile gloves (≥ 4 mil thickness), double-gloved.Nitrile provides a robust barrier against the polar aprotic solvents (e.g., DMF, DMSO) used to dissolve this compound during SPPS workflows[2].
Body Protection Flame-retardant, knee-length lab coat with knit cuffs.Knit cuffs prevent the wrists from being exposed when reaching into the fume hood draft.
Respiratory N95 or P100 particulate respirator.Mandatory if handled outside a hood; filters out >95% of airborne crystalline particulates[2].

Step-by-Step Operational Workflow

Protocol: Safe Weighing and Solvent Transfer To maintain scientific integrity and personnel safety, follow this validated methodology:

  • Environmental Preparation: Verify the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • Static Mitigation (Critical Step): Halogenated powders are highly susceptible to static charge accumulation. Pass an anti-static zero-stat gun over the weighing boat and the analytical balance. Causality: This neutralizes surface charges, preventing the powder from "jumping" and aerosolizing when the source container is opened.

  • Weighing: Using a grounded stainless-steel micro-spatula, carefully transfer the (R)-2-Amino-4-(3-bromophenyl)butanoic acid to the weighing boat. Close the balance doors immediately to allow stabilization and prevent draft-induced dispersion.

  • Vessel Transfer: Transfer the weighed powder into a reaction vial (e.g., a glass scintillation vial or SPPS reactor) strictly inside the fume hood.

  • In-Situ Dissolution: Add the required solvent (e.g., DMF or NMP) directly to the vial while still in the hood. Seal the vial with a PTFE-lined septum cap before removing it from the engineering control.

Workflow Start 1. Fume Hood Check (80-120 fpm) Static 2. Anti-Static Treatment (Zero-Stat Gun) Start->Static Validated Weigh 3. Weigh Powder (Stainless Spatula) Static->Weigh Charge Neutralized Transfer 4. Transfer to Vial (Inside Hood) Weigh->Transfer Minimized Aerosol Dissolve 5. Add Solvent & Seal (e.g., DMF) Transfer->Dissolve Contained

Operational workflow for weighing and dissolving halogenated amino acid powders.

Spill Response & Decontamination Plan

A spill of (R)-2-Amino-4-(3-bromophenyl)butanoic acid requires immediate, calculated action to prevent systemic exposure.

Protocol: Powder Spill Remediation

  • Assess and Isolate: If the spill is outside the fume hood, immediately evacuate personnel from the immediate vicinity to allow airborne dust to settle. Don a P100 respirator.

  • Prohibit Dry Sweeping: Never use a brush or broom. Causality: Mechanical sweeping introduces kinetic energy that aerosolizes the lipophilic particulates, creating a severe inhalation hazard.

  • Wet-Wipe Method: Lightly mist the spilled powder with a 70% Isopropanol/Water solution. The solvent mixture reduces the surface tension, binding the dust into a manageable slurry without rapidly dissolving it into a highly concentrated liquid hazard.

  • Collection: Place absorbent spill pads over the wetted area. Work from the perimeter toward the center to prevent spreading.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any residual acidic amino acid traces, followed by a final DI water wipe.

SpillResponse Spill Powder Spill Detected Assess Assess Location Spill->Assess Hood Inside Fume Hood? Assess->Hood WetWipe Wet Wipe Method (70% IPA) Hood->WetWipe Yes Evacuate Evacuate & Don P100 Respirator Hood->Evacuate No Waste Halogenated Solid Waste WetWipe->Waste Dispose Wipes Evacuate->WetWipe PPE Secured

Logic tree for immediate spill response and decontamination.

Waste Disposal Logistics

Due to the presence of the bromine atom, all waste associated with (R)-2-Amino-4-(3-bromophenyl)butanoic acid must be strictly segregated according to EPA/RCRA guidelines.

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste: Any solvent mixtures (e.g., DMF, TFA, DCM) containing the dissolved amino acid must be routed to "Halogenated Organic Liquid Waste." Mixing halogenated waste with non-halogenated streams (like acetone) can lead to dangerous exothermic reactions or complicate incineration processes at the disposal facility.

References

Sources

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